Product packaging for 2-Pentylidenecyclopentan-1-one(Cat. No.:CAS No. 16424-35-4)

2-Pentylidenecyclopentan-1-one

Cat. No.: B095093
CAS No.: 16424-35-4
M. Wt: 152.23 g/mol
InChI Key: YZKUNNFZLUCEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pentylidenecyclopentan-1-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B095093 2-Pentylidenecyclopentan-1-one CAS No. 16424-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylidenecyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUNNFZLUCEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041821
Record name 2-Pentylidenecyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16424-35-4
Record name 2-Pentylidenecyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16424-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentylidenecyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2-pentylidene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentylidenecyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylidenecyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylidenecyclopentan-1-one and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-pentylidenecyclopentan-1-one and its key isomers, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the structural formulas, physicochemical properties, and synthetic methodologies, presenting quantitative data in structured tables and outlining experimental protocols.

Structural Formulas and Isomerism

This compound is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₆O. The core structure consists of a cyclopentanone ring with a pentylidene group attached to the second carbon. The presence of the exocyclic double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. Furthermore, positional isomers exist where the pentyl group is attached to the cyclopentanone ring in different configurations.

The most common and synthetically relevant isomers include:

  • This compound: Exists as (E) and (Z) geometric isomers. The (E) isomer is generally the more stable and predominant product in many synthetic routes.

  • 2-Pentyl-2-cyclopenten-1-one: A positional isomer where the double bond is endocyclic.

  • 2-Pentylcyclopentan-1-one: The saturated analog, which does not possess a double bond in the ring or the side chain.[1]

Physicochemical Properties of Isomers

The physicochemical properties of these isomers vary based on their structural differences. The following table summarizes the available quantitative data for easy comparison.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
(E)-2-Pentylidenecyclopentan-1-one 16424-35-4C₁₀H₁₆O152.24No data availableNo data availableNo data available
2-Pentyl-2-cyclopenten-1-one 25564-22-1C₁₀H₁₆O152.23114-116 (at 15 mmHg)[2][3][4]0.921 (at 25 °C)[2][3]1.473[2][3][4]
2-Pentylcyclopentan-1-one 4819-67-4C₁₀H₁₈O154.25216-217 (at 760 mmHg)[5]No data availableNo data available

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound is the base-catalyzed aldol condensation of cyclopentanone and valeraldehyde.[6]

Materials and Equipment
  • Cyclopentanone

  • Valeraldehyde

  • Sodium hydroxide (or other suitable base)

  • Solvent (e.g., methanol, ethanol, or m-xylene)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

General Procedure for Aldol Condensation
  • Reaction Setup: A solution of sodium hydroxide in methanol (e.g., 10%) is prepared.[7] In a round-bottom flask equipped with a magnetic stirrer, cyclopentanone and the solvent are added.

  • Addition of Reactants: The sodium hydroxide solution is added dropwise to the mixture of cyclopentanone and solvent. Subsequently, valeraldehyde is added dropwise to the reaction mixture. To optimize the yield of the cross-condensation product, an excess of cyclopentanone is often used.[6]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically ranging from a few hours to overnight.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The crude product is purified by vacuum distillation to yield this compound. The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via aldol condensation.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product cyclopentanone Cyclopentanone aldol_condensation Aldol Condensation cyclopentanone->aldol_condensation valeraldehyde Valeraldehyde valeraldehyde->aldol_condensation base Base (e.g., NaOH) base->aldol_condensation extraction Extraction aldol_condensation->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

References

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-2-pentylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (2E)-2-pentylidenecyclopentanone is an α,β-unsaturated ketone, a class of organic compounds valuable as intermediates in the synthesis of biologically active molecules and fine chemicals, particularly in the fragrance and pharmaceutical industries. Its synthesis is a classic example of carbon-carbon bond formation, and its characterization relies on standard spectroscopic techniques to confirm its structure and purity. This guide provides a detailed overview of its synthesis via Aldol condensation and a comprehensive summary of its characterization data.

Synthesis of (2E)-2-pentylidenecyclopentanone

The most common and effective method for synthesizing (2E)-2-pentylidenecyclopentanone is the Claisen-Schmidt condensation, a type of Aldol condensation, between cyclopentanone and valeraldehyde (pentanal). The reaction involves the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of (2E)-2-pentylidenecyclopentanone.

The reaction can be catalyzed by either acids or bases, with heterogeneous catalysts being favored for their ease of separation and reusability.[1] Various catalytic systems have been explored to optimize yield and selectivity.

Data Presentation: Synthesis Parameters

The efficiency of the Aldol condensation is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from different catalytic systems.

Catalyst SystemReactant Molar Ratio (Cyclopentanone:Valeraldehyde)Temperature (°C)Time (h)Conversion (%)Yield / Selectivity (%)Reference
Hydrotalcite (Mg/Al = 3:1)5:180119390 (Selectivity)[2]
FeO–MgO (Deposition Precipitation)Cyclopentanone as solvent1304-66 (Yield)[3][4]
Amorphous AluminosilicateExcess Cyclopentanone13023191 (Selectivity)[1]
Experimental Protocol: Synthesis via Hydrotalcite Catalysis

This protocol is based on the highly selective method described by Xu et al.[2].

1. Catalyst Preparation (Mg-Al Hydrotalcite):

  • Solution A: Dissolve 25.6 g (0.10 mol) of Mg(NO₃)₂·6H₂O and 12.1 g (0.033 mol) of Al(NO₃)₃·9H₂O in 100 mL of deionized water.

  • Solution B: Dissolve 10.7 g (0.2675 mol) of NaOH and 7.4 g (0.0698 mol) of Na₂CO₃ in 100 mL of deionized water.

  • Coprecipitation: Add Solution A dropwise into Solution B under vigorous stirring at room temperature. Maintain the pH of the mixture at approximately 10.

  • Aging: Age the resulting slurry at 65°C for 18 hours.

  • Washing and Drying: Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry at 100°C overnight.

  • Calcination: Calcine the dried powder at 773 K (500°C) to obtain the active catalyst.

2. Aldol Condensation Reaction:

  • In a reaction vessel, combine cyclopentanone, valeraldehyde (in a 5:1 molar ratio), and the prepared hydrotalcite catalyst.

  • Heat the mixture to 80°C and stir continuously. For optimal selectivity, valeraldehyde can be added slowly into the reactor containing cyclopentanone and the catalyst.[3]

  • Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 11 hours.

  • Upon completion, cool the mixture to room temperature.

3. Product Isolation and Purification:

  • Separate the heterogeneous catalyst from the reaction mixture by filtration.

  • Remove the excess cyclopentanone and any unreacted starting materials under reduced pressure (rotary evaporation).

  • The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure (2E)-2-pentylidenecyclopentanone.

Characterization

Following synthesis and purification, the identity and purity of (2E)-2-pentylidenecyclopentanone are confirmed using a suite of analytical techniques.

Experimental Protocols: Characterization Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a GC equipped with a suitable capillary column (e.g., DB-5MS). The GC oven temperature is programmed to separate the components of the mixture. The separated components then enter the mass spectrometer, which is operated in electron ionization (EI) mode, to generate a mass spectrum for identification.[5]

  • Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Presentation: Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₀H₁₆O[6]
Molecular Weight 152.24 g/mol [6]
Physical Description Colorless liquid with a jasmine-like, creamy aroma[7]
Density 0.890 - 0.915 g/cm³[7]
Refractive Index 1.465 - 1.472[7]
Mass Spectrometry (EI-MS) Molecular Ion [M]⁺: m/z 152. Key fragments may arise from α-cleavage or McLafferty rearrangement.[7][8]
Infrared (IR) Spectroscopy (cm⁻¹) ~2950-2850 (C-H stretch), ~1710 (C=O stretch, conjugated), ~1650 (C=C stretch)[2][3][7]
¹³C NMR (CDCl₃, ppm) Predicted: ~200-210 (C=O), ~130-150 (alkene C=C), ~15-40 (aliphatic C)[7]
¹H NMR (CDCl₃, ppm) Predicted: ~6.0-7.0 (vinylic H), ~2.0-2.5 (allylic H), ~0.9-2.0 (aliphatic H)

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Input Cyclo Cyclopentanone Valer Valeraldehyde Step1 Aldol Addition Cyclo->Step1 Valer->Step1 Catalyst Hydrotalcite Catalyst (Base) Catalyst->Step1 Intermediate 2-(1-hydroxypentyl)cyclopentanone (Aldol Adduct) Step1->Intermediate Step2 Dehydration (-H₂O) Intermediate->Step2 Product (2E)-2-pentylidenecyclopentanone Step2->Product

Caption: Aldol condensation pathway for the synthesis of (2E)-2-pentylidenecyclopentanone.

Characterization Workflow

Characterization_Workflow Start Synthesized & Purified Product GCMS GC-MS Analysis Start->GCMS IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Result_GCMS Purity Assessment Molecular Weight (m/z 152) GCMS->Result_GCMS Result_IR Functional Group ID (C=O, C=C) IR->Result_IR Result_NMR Structural Elucidation (Connectivity) NMR->Result_NMR Conclusion Structure & Identity Confirmed Result_GCMS->Conclusion Result_IR->Conclusion Result_NMR->Conclusion

References

Physical and chemical properties of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Pentylidenecyclopentan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical and Chemical Properties

This compound is an α,β-unsaturated ketone. Its core structure consists of a cyclopentanone ring with a pentylidene group attached at the alpha position. The exocyclic double bond is in conjugation with the carbonyl group, which significantly influences the molecule's reactivity.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.24 g/mol [1]
Boiling Point 92-93 °C at 2 TorrNot specified in search results
Melting Point Not available[2]
Density (Predicted) 1.001 ± 0.06 g/cm³Not specified in search results
Solubility Not available
Appearance Not specified
CAS Number 16424-35-4[2]
Chemical Properties and Reactivity

As an α,β-unsaturated ketone, the chemical reactivity of this compound is characterized by the conjugated system of the double bond and the carbonyl group. This arrangement leads to two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition).

The general reactivity patterns for α,β-unsaturated ketones include:

  • Nucleophilic Addition: The conjugated system allows for both direct addition to the carbonyl group and conjugate addition to the β-carbon. The type of addition that predominates depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates) and thiols, typically favor 1,4-addition.

  • Electrophilic Addition: The double bond can undergo electrophilic addition, although it is generally less reactive than a simple alkene due to the electron-withdrawing effect of the carbonyl group.

  • Reactions at the α-carbon: The α-protons are acidic and can be removed by a strong base to form an enolate, which can then participate in various reactions, such as alkylation.

Specific stability and hazardous reactivity data for this compound are not well-documented in publicly available sources. As with many organic ketones, it should be handled with appropriate laboratory precautions, avoiding strong oxidizing and reducing agents.

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common and effective method for the synthesis of α,β-unsaturated ketones like this compound is the aldol condensation. This reaction involves the base-catalyzed reaction between a ketone (cyclopentanone) and an aldehyde (valeraldehyde), followed by a dehydration step.

A study on the cross-aldol condensation of valeraldehyde with cyclopentanone investigated the use of heterogeneous metal-modified oxide catalysts.[3] The highest yield of the desired product, this compound (66%), was achieved using an FeO–MgO catalyst prepared by the deposition precipitation method.[3]

General Experimental Protocol (Adapted from literature on aldol condensations):

  • Catalyst Preparation (FeO–MgO by deposition precipitation): An aqueous solution of ferric nitrate is used. The pH is adjusted to 10 with an ammonium hydroxide solution, and the synthesis is carried out for 24 hours. The resulting solid is dried at 100 °C for 7 hours and then calcined in a muffle furnace.[3]

  • Reaction Setup: The aldol condensation is performed in a batch reactor under atmospheric pressure.

  • Reagents: Cyclopentanone is used as both a solvent and a reactant, and valeraldehyde is the other reactant. The prepared FeO–MgO catalyst is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out at a temperature of 130 °C.[3]

  • Reaction Progression: The reaction mixture is stirred at the specified temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants and the yield of the product.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The excess cyclopentanone can be removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the pure this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of cyclopentenone-containing compounds has been investigated for various biological activities, no dedicated studies on this particular molecule were found.

Mandatory Visualization

As no specific signaling pathways or detailed experimental workflows beyond the synthesis were available, the following diagram illustrates a generalized experimental workflow for the synthesis of this compound via aldol condensation.

G cluster_reactants Reactant Preparation cluster_reaction Aldol Condensation cluster_workup Work-up & Purification cluster_product Final Product cyclopentanone Cyclopentanone reactor Batch Reactor (130 °C) cyclopentanone->reactor Solvent & Reactant valeraldehyde Valeraldehyde valeraldehyde->reactor Reactant catalyst FeO-MgO Catalyst catalyst->reactor Catalyst filtration Catalyst Filtration reactor->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate purification Vacuum Distillation evaporation->purification Crude Product product This compound purification->product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

References

2-Pentylidenecyclopentan-1-one: A Technical Guide to its Discovery, Occurrence, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylidenecyclopentan-1-one is a cyclopentenone derivative of interest for its potential applications in fragrance and medicinal chemistry. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and synthetic methodologies. While its presence in natural sources like jasmine essential oil has been anecdotally suggested, concrete analytical evidence remains elusive in the reviewed literature. This document details synthetic approaches, primarily through aldol condensation, and collates the available, albeit limited, information on the biological activities of related cyclopentenone compounds, which are known to interact with key inflammatory signaling pathways. All quantitative data is presented in structured tables, and experimental workflows are visually represented to facilitate understanding.

Discovery and Natural Occurrence

The discovery of this compound is primarily linked to synthetic organic chemistry rather than isolation from natural sources. While cyclopentenone moieties are found in various natural products, including jasmonates in plants, the specific molecule of this compound is not consistently reported as a significant constituent of essential oils.

Numerous studies have analyzed the chemical composition of essential oils from various Jasminum species, such as Jasminum sambac and Jasminum grandiflorum, which are renowned for their fragrance. These analyses, conducted using techniques like gas chromatography-mass spectrometry (GC-MS) and headspace analysis, have identified a multitude of volatile compounds, including benzyl acetate, linalool, and jasmone, as major components.[1][2] However, a thorough review of the available literature did not yield conclusive evidence of this compound as a naturally occurring compound in these or other essential oils. It is plausible that it exists as a trace component, below the detection limits of some analytical methods, or that its presence is highly dependent on the specific chemotype, geographical location, and extraction method.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively documented in publicly available literature. The following table summarizes the known properties of the parent compound, 2-cyclopenten-1-one, for reference.

PropertyValue (for 2-Cyclopenten-1-one)Reference
Molecular FormulaC₅H₆O[3]
Molecular Weight82.10 g/mol [3]
CAS Number930-30-3[3]

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the aldol condensation reaction. This reaction involves the base- or acid-catalyzed reaction between a ketone (cyclopentanone) and an aldehyde (valeraldehyde).

Aldol Condensation

The aldol condensation provides a direct and efficient method for the formation of the α,β-unsaturated ketone structure of this compound. The general mechanism involves the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the carbonyl carbon of valeraldehyde. The subsequent dehydration of the aldol adduct yields the final product.

One study reported the synthesis of 2-pentylidenecyclopentanone with a yield of 66% using a FeO–MgO catalyst prepared by the deposition precipitation method.[4]

Experimental Protocol: Aldol Condensation (General Procedure)

  • Reaction Setup: A solution of the ketone (e.g., cyclopentanone) and the aldehyde (e.g., valeraldehyde) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: A base catalyst, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture. The catalyst is often added portion-wise or as a solution to control the reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is typically neutralized with an acid. The product is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation to afford the pure this compound.

Logical Workflow for Aldol Condensation

Aldol_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products Cyclopentanone Cyclopentanone Reaction Aldol Condensation Cyclopentanone->Reaction Valeraldehyde Valeraldehyde Valeraldehyde->Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product Water Water Reaction->Water Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events Stimulus e.g., LPS IKK IKK Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Induces Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB Inhibits?

References

An In-depth Technical Guide to CAS Number 16424-35-4: Properties and Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety data, and potential biological activity of the chemical compound with CAS number 16424-35-4, identified as 2-pentylidenecyclopentan-1-one. This document is intended to serve as a valuable resource for professionals in research, and drug development who may be working with or investigating this molecule.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated ketone. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16424-35-4
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Boiling Point 92-94 °C
Synonyms (E)-2-pentylidenecyclopentan-1-one, Pentylidene-2-cyclopentanone

Spectroscopic data for this compound is available, including 13C NMR, Vapor Phase IR, and Mass Spectrometry (GC), which can be used for structural confirmation.

Synthesis

The primary method for the synthesis of this compound and related α,β-unsaturated ketones is the Aldol Condensation.

Experimental Protocol: Aldol Condensation for the Synthesis of this compound

This protocol is a general representation of the Aldol condensation reaction for the synthesis of this compound.

Materials:

  • Cyclopentanone

  • Valeraldehyde (Pentanal)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of cyclopentanone in ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • An aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature.

  • Valeraldehyde is then added slowly to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period, and the progress is monitored by a suitable technique (e.g., TLC).

  • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Cyclopentanone Cyclopentanone Mixing Mixing in Solvent (e.g., Ethanol) Cyclopentanone->Mixing Valeraldehyde Valeraldehyde Valeraldehyde->Mixing Base Base (e.g., NaOH) Base->Mixing Condensation Aldol Condensation Mixing->Condensation Dehydration Dehydration Condensation->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Diagram 1: General workflow for the synthesis of this compound via Aldol Condensation.

Safety and Toxicology

Based on a comprehensive toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones used as fragrance ingredients, this compound exhibits a low order of acute toxicity.[1]

Table 2: Summary of Toxicological Data for this compound

EndpointResult
Acute Oral Toxicity Low order of toxicity. Specific LD50 data not available.
Acute Dermal Toxicity Low order of toxicity. Specific LD50 data not available.
Skin Irritation Can cause irritation when applied undiluted under occlusive conditions.[1]
Skin Sensitization Weak sensitizer.[1]
Mutagenicity/Genotoxicity No mutagenic or genotoxic activity observed in bacterial and mammalian cell line assays.[1]
Developmental Toxicity No developmental toxicity observed.[1]
Experimental Protocols for Toxicity Testing

Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for toxicological assessment.

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Model: Typically rats (e.g., Sprague-Dawley strain).

  • Groups: At least 3 dose groups and a control group, with a minimum of 5 animals of a single sex per group.

  • Administration: The test substance is administered by gavage in a single dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

Objective: To determine the acute dermal toxicity (LD50) of a substance.

Methodology:

  • Animal Model: Typically rats or rabbits.

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

  • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure period is 24 hours.

  • Observation Period: Animals are observed for mortality, clinical signs, and skin reactions for 14 days.

  • Necropsy: A gross necropsy is performed on all animals.

Objective: To determine the potential of a substance to induce skin sensitization in humans.

Methodology:

  • Panelists: A panel of human volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material is applied to the same site on the skin (e.g., the back) under an occlusive or semi-occlusive patch for nine 24-hour periods over 3 weeks.

  • Rest Phase: A 2-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: A single patch containing the test material is applied to a naive skin site.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal.

G cluster_induction Induction Phase (3 Weeks) cluster_challenge Challenge Phase Induction_App1 Application 1 Induction_App2 Application 2 Induction_App1->Induction_App2 Induction_App_dot ... Induction_App2->Induction_App_dot Induction_App9 Application 9 Induction_App_dot->Induction_App9 Rest_Phase Rest Phase (2 Weeks) Induction_App9->Rest_Phase Challenge_App Single Application to Naive Site Rest_Phase->Challenge_App Evaluation Evaluation at 24 & 48 hours Challenge_App->Evaluation

Diagram 2: Workflow of the Human Repeat Insult Patch Test (HRIPT).

Potential Mechanism of Action and Signaling Pathways

As an α,β-unsaturated ketone, this compound possesses an electrophilic β-carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for its potential biological activity.

Michael Addition

The primary mechanism of interaction for many α,β-unsaturated ketones with biological molecules is through a Michael (or conjugate) addition. In this reaction, a nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the β-carbon of the enone system. This covalent modification can alter the structure and function of the protein, leading to a downstream biological response.

Interaction with Signaling Pathways

The covalent modification of key regulatory proteins can impact various cellular signaling pathways. While specific studies on this compound are limited, the broader class of cyclopentenones has been shown to interact with inflammatory and metabolic signaling pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Some cyclopentenone-containing molecules can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This inhibition can occur through the direct alkylation of critical cysteine residues on proteins within the NF-κB pathway, such as IκB kinase (IKK) or NF-κB subunits themselves. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • PPARγ (Peroxisome Proliferator-Activated Receptor gamma) Pathway: Certain cyclopentenone prostaglandins are known to be ligands for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammation. Activation of PPARγ can lead to the transrepression of pro-inflammatory genes.

G cluster_michael Michael Addition cluster_pathways Potential Downstream Effects Enone α,β-Unsaturated Ketone (e.g., this compound) Cysteine Cysteine Residue in Protein (Nucleophile) Enone->Cysteine Nucleophilic Attack Adduct Covalent Adduct Formation Cysteine->Adduct IKK IKK Inhibition Adduct->IKK PPARg PPARγ Activation Adduct->PPARg NFkB_Inhibition Inhibition of NF-κB Translocation IKK->NFkB_Inhibition Inflammation_Down Decreased Pro-inflammatory Gene Expression NFkB_Inhibition->Inflammation_Down PPARg->Inflammation_Down Transrepression Metabolism_Mod Modulation of Metabolic Genes PPARg->Metabolism_Mod

Diagram 3: Potential mechanism of action for α,β-unsaturated ketones.

Conclusion

This compound (CAS 16424-35-4) is a well-characterized α,β-unsaturated ketone with established physicochemical properties and synthesis routes. Toxicological data indicate a low level of acute toxicity and a weak potential for skin sensitization. Its biological activity is likely mediated through Michael addition to cellular nucleophiles, potentially impacting inflammatory and metabolic signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and developers, highlighting the importance of standardized protocols for its synthesis and safety assessment. Further research into its specific molecular targets and signaling pathway interactions would be beneficial for a more complete understanding of its biological effects.

References

Technical Guide: Physicochemical Properties of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise overview of the key physicochemical properties of 2-Pentylidenecyclopentan-1-one, a compound of interest in various chemical research and development sectors. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Weight

This compound is a cyclic ketone derivative. Its fundamental molecular characteristics are summarized in the table below, providing a clear reference for experimental and theoretical applications.

PropertyValueSource
Molecular FormulaC10H16O[1][2][3]
Molar Mass152.23 g/mol [2]
Molecular Weight152.236 g/mol [3]

Note: Minor variations in molecular weight may be reported due to differences in isotopic abundance considerations in calculation methods.

Logical Relationship of Molecular Properties

The molecular formula of a compound directly determines its molecular weight. The relationship is foundational to stoichiometry and all quantitative chemical analyses. The diagram below illustrates this simple but critical dependency.

Molecular Formula (C10H16O) Molecular Formula (C10H16O) Molecular Weight (152.23 g/mol) Molecular Weight (152.23 g/mol) Molecular Formula (C10H16O)->Molecular Weight (152.23 g/mol) Determines

Caption: Relationship between Molecular Formula and Molecular Weight.

References

The Rising Therapeutic Potential of Cyclopentanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone scaffold, a five-membered cyclic ketone, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise in the development of novel therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current state of research into the biological activities of cyclopentanone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity

Cyclopentanone derivatives, particularly diarylidenecyclopentanones, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor and interacting with cellular nucleophiles like glutathione and cysteine residues in proteins, thereby disrupting cellular redox balance and inducing apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyclopentanone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,5-bis(4-hydroxybenzylidene)cyclopentanoneHeLa0.656[1]
2,5-bis(4-chlorobenzylidene)cyclopentanoneHeLa5.376[1]
Diarylidenecyclopentanone (Io)HeLa8.73 ± 0.06[2]
Diarylidenecyclopentanone (It)HeLa12.55 ± 0.31[2]
Diarylidenecyclopentanone (Iu)HeLa11.47 ± 0.15[2]
Experimental Protocols for Anticancer Activity Assessment

HeLa cells, a human cervical cancer cell line, are commonly used to evaluate the anticancer potential of novel compounds.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculture: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, and the cells are washed with sterile 1x Phosphate-Buffered Saline (PBS). Trypsin-EDTA (1-2 mL) is added to detach the cells. The trypsin is neutralized with complete growth medium, and the cell suspension is transferred to new culture flasks at a recommended split ratio of 1:2 to 1:6.[4]

The MTT and WST-1 assays are colorimetric methods used to assess cell viability and cytotoxicity. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol [5][6]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cyclopentanone derivatives and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

WST-1 Assay Protocol [7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Add different concentrations of the test compounds to the wells.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), a class of cyclopentanone derivatives, are potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected cyclopentanone derivatives.

Compound/DerivativeAssayActivityReference
Diarylidenecyclopentanone (Is)PGE2 Production Inhibition93.67%[2]
Diarylidenecyclohexanone (Ic)PGE2 Production Inhibition (IC50)6.7 ± 0.19 µM[9]
Diarylidenecyclohexanone (Ie)5-LOX Inhibition (IC50)1.4 ± 0.1 µM[9]
Diarylidenecyclohexanone (Ig)5-LOX Inhibition (IC50)1.5 ± 0.13 µM[9]
Diarylidenecyclopentanone (IIc)5-LOX Inhibition (IC50)1.8 ± 0.12 µM[2]
Diarylidenecyclopentanone (IIc)COX-2/mPGES1 Inhibition (IC50)7.5 ± 0.4 µM[2]
2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone (b)NO Production Inhibition71.83%[10]
2,5-bis-(4-hydroxy-3-methoxybenzylidene)-cyclopentanone (c)NO Production Inhibition74.36%[10]
Experimental Protocols for Anti-inflammatory Activity Assessment

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[11][12]

  • Animal Model: Wistar rats are typically used.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's right hind paw.

  • Compound Administration: The test compound is administered, usually intraperitoneally, 30 minutes to 1 hour before the carrageenan injection.

  • Measurement of Edema: The paw volume or thickness is measured at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[13][14]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 10 ng/mL of Lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation.[7]

NF_kB_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Cyclopentanone Cyclopentanone Derivatives Cyclopentanone->IKK_complex Inhibits

Inhibition of the NF-κB signaling pathway by cyclopentanone derivatives.

Antimicrobial Activity

Cyclopentanone derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table lists the Minimum Inhibitory Concentration (MIC) values of selected cyclopentanone derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiropyrrolidine 1aEscherichia coli50[15]
Spiropyrrolidine 1bEscherichia coli50[15]
Spiropyrrolidine 1dEscherichia coli50[15]
Spiropyrrolidine 1bPseudomonas aeruginosa50[15]
Spiropyrrolidine 1bBacillus subtilis50[15]
Spiropyrrolidine 1bStaphylococcus aureus50[15]
2-OctylcyclopentanoneCandida albicans7.80[16]
2-OctylcyclopentanoneMRSA25[16]
Oxime ether 20MRSA0.976[17]
Oxime ether 20VRE3.91[17]
Premethylenomycin C lactone 5Staphylococcus aureus DSM 219791[18]
Premethylenomycin C lactone 5Enterococcus faecium U03172[18]
Experimental Protocols for Antimicrobial Activity Assessment

This method is a widely used technique to screen for the antimicrobial activity of compounds.[17][19]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

  • Preparation of Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Certain cyclopentanone derivatives, particularly cyclopentenone prostaglandins and nucleoside analogs, have shown promising antiviral activity against a variety of viruses. Their mechanisms of action can include the inhibition of viral replication and protein synthesis.[13][15]

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) values of selected cyclopentanone derivatives against various viruses.

Compound/DerivativeVirusEC50 (µM)Reference
Cyclopentyl nucleoside phosphonate 23VZV (TK+)5.35[8]
Cyclopentyl nucleoside phosphonate 23VZV (TK-)8.83[8]
RWJ-270201Influenza A (H1N1)0.06 - 0.22
Isoquinolone derivative 21Influenza A (PR8)9.9[14]
Isoquinolone derivative 21Influenza A (HK)18.5[14]
Gemcitabine derivative 2hSARS-CoV-20.46
Experimental Workflow for Antiviral Activity Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

Antiviral_Workflow Start Start Cell_Culture Cell Culture (e.g., MDCK, Vero E6) Start->Cell_Culture Virus_Infection Infect Cells with Virus (e.g., Influenza, SARS-CoV-2) Cell_Culture->Virus_Infection Compound_Prep Prepare Compound Serial Dilutions Treatment Treat Infected Cells with Compounds Compound_Prep->Treatment Virus_Infection->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Incubation->CPE_Assay Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay EC50_Calc Calculate EC50 CPE_Assay->EC50_Calc CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc End End SI_Calc->End Synthesis_Workflow Start Start Reactants Mix Aromatic Aldehyde (2 eq.) and Cyclopentanone (1 eq.) in a solvent (e.g., Ethanol) Start->Reactants Base_Addition Add Base Catalyst (e.g., NaOH, KOH) dropwise at low temperature Reactants->Base_Addition Stirring Stir the reaction mixture at room temperature Base_Addition->Stirring Precipitation Pour reaction mixture into ice-water Stirring->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash the solid with water Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallize from a suitable solvent (e.g., Ethanol) Drying->Recrystallization Product Pure Diarylidenecyclopentanone Recrystallization->Product

References

The Ascending Trajectory of 2-Alkylidenecyclopentanones: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry and drug discovery, the structural motif of 2-alkylidenecyclopentanone has emerged as a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and potential signaling pathways associated with this versatile class of compounds, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Strategies: Palladium-Catalyzed Pathways

The construction of the 2-alkylidenecyclopentanone core is predominantly achieved through sophisticated palladium-catalyzed cross-coupling reactions. A notable and efficient method involves the reaction of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides. This process, catalyzed by a palladium(0) complex, proceeds through a cascade of oxidative addition, carbopalladation, a novel ring expansion of the resulting palladiacycle, and subsequent reductive elimination to yield the desired 2-alkylidenecyclopentanone with high stereoselectivity.

Table 1: Optimized Conditions for Palladium-Catalyzed Synthesis of 2-Alkylidenecyclopentanones
ParameterCondition
Catalyst 10 mol % Pd(OAc)₂
Ligand 20 mol % PPh₃
Base 2 equiv. of diisopropylethylamine
Solvent DMF
Additives 2 equiv. of n-Bu₄NCl
Reactants 2 equiv. of aryl or vinylic iodide
Temperature 80 °C
Time 12 h

Biological Significance: Potent Anti-Cancer Activity

A significant body of research has highlighted the potent cytotoxic and anti-cancer properties of 2-alkylidenecyclopentanone derivatives. Notably, a series of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides has demonstrated significant activity against various human cancer cell lines. The mechanism of action for these compounds is believed to involve the strategic placement of a masked α-methylenecyclopentanone moiety, a structural feature present in numerous natural products with cytotoxic or anti-cancer activities.

The anti-cancer potency of these derivatives is influenced by the nature of the alkylaminomethyl group, with dimethylaminomethyl analogs often exhibiting superior activity compared to those bearing morpholino-, pyrrolidino-, or piperidino-methyl groups. Interestingly, variations in the alkylidene moiety (from C3 to C9) have shown a lesser impact on the overall anti-cancer potency.

Table 2: Cytotoxicity of Selected 2-Alkylaminomethyl-5-(E)-alkylidene Cyclopentanone Hydrochlorides
CompoundAlkylidene MoietyAminomethyl GroupMean GI₅₀ (μM) against NCI-60 Cell Line Panel
2a PropylideneDimethylaminomethyl1.5
2b ButylideneDimethylaminomethyl1.2
2c PentylideneDimethylaminomethyl1.8
2d PropylideneMorpholinomethyl3.2
2e ButylidenePyrrolidinomethyl2.5

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data is representative and compiled from various studies.

Unraveling the Mechanism of Action: Thiol Reactivity and Apoptosis Induction

The cytotoxic effects of 2-alkylidenecyclopentanones are intrinsically linked to their chemical reactivity, particularly towards biological nucleophiles. The α,β-unsaturated ketone functionality within the cyclopentanone ring acts as a Michael acceptor, readily reacting with thiol-containing molecules such as the tripeptide glutathione (GSH). This interaction can disrupt cellular redox balance and inhibit the function of critical enzymes, including glutathione S-transferase pi (GSTpi), which is often overexpressed in cancer cells and contributes to drug resistance.

Furthermore, these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. The initiation of apoptosis is a key mechanism for the elimination of malignant cells and a desirable characteristic for anti-cancer agents.

Signaling Pathways Implicated in 2-Alkylidenecyclopentanone-Induced Cytotoxicity

While the precise signaling cascades are still under active investigation, current evidence suggests that 2-alkylidenecyclopentanones may exert their pro-apoptotic effects through the modulation of key signaling pathways, including the mitochondrial pathway of apoptosis.

G Proposed Pro-Apoptotic Signaling of 2-Alkylidenecyclopentanones node_0 2-Alkylidenecyclopentanone node_1 Cellular Thiols (e.g., Glutathione) node_0->node_1 node_2 Thiol Adduct Formation node_1->node_2 node_3 Disruption of Redox Homeostasis node_2->node_3 node_4 Inhibition of GSTpi node_2->node_4 node_5 Mitochondrial Pathway Activation node_3->node_5 node_4->node_5 node_6 Bcl-2 Family Modulation node_5->node_6 node_7 Caspase Activation node_6->node_7 node_8 Apoptosis node_7->node_8

Caption: Proposed mechanism of 2-alkylidenecyclopentanone-induced apoptosis.

This proposed pathway highlights the initial interaction with cellular thiols, leading to downstream activation of the mitochondrial apoptotic cascade. Further research is necessary to fully elucidate the specific protein interactions and signaling nodes involved.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Alkylidenecyclopentanones

To a solution of the 1-(1-alkynyl)cyclobutanol (1.0 mmol) in DMF (5 mL) is added the aryl or vinylic iodide (2.0 mmol), diisopropylethylamine (2.0 mmol), n-Bu₄NCl (2.0 mmol), PPh₃ (0.2 mmol), and Pd(OAc)₂ (0.1 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-alkylidenecyclopentanone.

Cell Viability Assay

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Cell viability is assessed using the sulforhodamine B (SRB) assay. The absorbance is read at 515 nm, and the GI₅₀ values are calculated from dose-response curves.

Future Directions

The compelling biological activities of 2-alkylidenecyclopentanones warrant further investigation. Future research efforts should focus on the synthesis of diverse libraries of these compounds to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to identify the specific cellular targets and signaling pathways modulated by these promising therapeutic candidates. The development of more potent and selective analogs holds the potential to translate the therapeutic promise of this chemical scaffold into novel treatments for cancer and other diseases.

A Technical Guide to 2-Pentylidenecyclopentan-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Versatile Cyclopentanone Derivative

This technical guide provides a comprehensive overview of 2-Pentylidenecyclopentan-1-one (CAS No. 16424-35-4), a cyclopentanone derivative with potential applications in chemical synthesis and as a structural motif in biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, material specifications, synthesis protocols, and potential biological relevance.

Commercial Availability and Supplier Specifications

This compound is available from various commercial chemical suppliers, primarily catering to the research and development market. The compound is typically offered in research-grade purities. While a comprehensive certificate of analysis should be obtained directly from the supplier, the following table summarizes typical product specifications advertised by various suppliers.

SupplierPurityAvailable QuantitiesForm
Shaanxi Dideu New Materials Co. Ltd≥98.0%1 kg, 10000 kgLiquid
Unipharm pharmaceutical industry Co., Ltd.≥97%1 kg, 5 kgSolid
Henan Kanbei Chemical Co., Ltd.≥99%CustomPowder
Win-Win chemical Co.Ltd.CustomCustomNot Specified
BLD PharmNot SpecifiedInquireLiquid

Note: The physical form (liquid, solid, or powder) may vary depending on the purity and any residual solvents. It is crucial to consult the supplier's safety data sheet (SDS) for detailed handling and storage information.

Physicochemical Properties

PropertyValue
CAS Number 16424-35-4
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Boiling Point 92-93 °C at 2 Torr
Density 1.001 ± 0.06 g/cm³ (Predicted)
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common and efficient method for the synthesis of this compound is the Aldol condensation between cyclopentanone and valeraldehyde.[1][2][3][4][5] This reaction can be catalyzed by either a base or an acid. A detailed protocol using a solid base catalyst is described below.

Materials:

  • Cyclopentanone

  • Valeraldehyde (Pentanal)

  • Calcined Hydrotalcite (Mg/Al = 3:1) or another suitable solid base catalyst

  • Toluene (or other suitable solvent)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Absolute Ethanol (for catalyst regeneration)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: If using hydrotalcite, it should be calcined at high temperatures (e.g., 450-773 K) to activate its basic sites.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add cyclopentanone and the activated catalyst.

  • Addition of Valeraldehyde: Slowly add valeraldehyde to the reaction mixture at a controlled temperature (e.g., 30-80 °C) with vigorous stirring.[2][6] The molar ratio of cyclopentanone to valeraldehyde is typically kept high (e.g., 2.5:1) to favor the cross-condensation product.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

    • The filtrate is then washed with a saturated NaCl solution to remove any remaining water-soluble impurities.

    • The organic layer is separated and dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain this compound with high purity.[6][7]

  • Catalyst Regeneration: The solid catalyst can often be regenerated by washing with a solvent like absolute ethanol and then reactivating by heating.[6][7]

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Cyclopentanone Cyclopentanone ReactionVessel Reaction Vessel (Controlled Temperature) Cyclopentanone->ReactionVessel Valeraldehyde Valeraldehyde Valeraldehyde->ReactionVessel Catalyst Solid Base Catalyst Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing (Saturated NaCl) Filtration->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct This compound Distillation->FinalProduct NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Induces

References

Methodological & Application

Application Note: Synthesis of 2-Pentylidenecyclopentan-1-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-pentylidenecyclopentan-1-one, a valuable intermediate in the fragrance, flavor, and pharmaceutical industries.[1][2] The synthesis is achieved through a base-catalyzed aldol condensation of cyclopentanone and valeraldehyde. This document outlines the reaction mechanism, detailed experimental procedures, and purification methods. Quantitative data from various catalytic systems are summarized for comparison, and visual diagrams of the reaction workflow and mechanism are provided to aid researchers.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3][4] It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[5][6] The synthesis of this compound is a classic example of a crossed aldol condensation, where cyclopentanone acts as the enolizable ketone and valeraldehyde serves as the electrophilic aldehyde partner.[7][8] The resulting α,β-unsaturated ketone is a key building block for more complex molecules.

Reaction Mechanism and Workflow

The base-catalyzed aldol condensation of cyclopentanone with valeraldehyde proceeds through a well-established mechanism. Initially, a base abstracts an acidic α-hydrogen from cyclopentanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of valeraldehyde to form a β-hydroxy ketone intermediate. Subsequent dehydration, often facilitated by heat, leads to the formation of the final product, this compound.

Diagram of the Experimental Workflow

experimental_workflow reagents Combine Cyclopentanone, Valeraldehyde, & Catalyst reaction Stir at Specified Temperature and Time reagents->reaction Initiate Reaction workup Reaction Work-up: Quenching, Extraction reaction->workup Cool and Process purification Purification: Distillation or Recrystallization workup->purification Isolate Crude Product product This compound purification->product Obtain Pure Product

Caption: A logical workflow for the synthesis of this compound.

Diagram of the Reaction Mechanism

aldol_condensation_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Cyclopentanone Cyclopentanone Enolate Enolate Cyclopentanone->Enolate Deprotonation Enolate2 Enolate Base Base (e.g., OH⁻) Valeraldehyde Valeraldehyde Alkoxide Alkoxide Intermediate Valeraldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Valeraldehyde Attack on Carbonyl HydroxyKetone β-Hydroxy Ketone Alkoxide2->HydroxyKetone Protonation HydroxyKetone2 β-Hydroxy Ketone Water H₂O Product This compound HydroxyKetone2->Product Elimination of H₂O

Caption: The base-catalyzed aldol condensation mechanism.

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices for aldol condensations.[9][10] Researchers should adapt these protocols based on the specific catalyst and scale of the reaction.

3.1. General Homogeneous Base-Catalyzed Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone and 95% ethanol.[9]

  • Reagent Addition: While stirring, add valeraldehyde to the mixture. Subsequently, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating may be required to drive the reaction to completion.[9]

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Neutralize the base with a dilute acid (e.g., acetic acid). The crude product may precipitate out of the solution.[5]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove impurities.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, or by distillation under reduced pressure.[9][11]

3.2. Heterogeneous Catalyst Protocol

  • Catalyst Preparation: Some heterogeneous catalysts, like modified metal oxides or hydrotalcites, may require pre-treatment such as calcination.[7][12]

  • Reaction Setup: In a batch reactor or a round-bottom flask equipped for heating and stirring, add cyclopentanone (which can also act as the solvent), valeraldehyde, and the solid catalyst.[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 130°C) under an inert atmosphere (e.g., argon).[7]

  • Catalyst Removal: After the reaction, cool the mixture and separate the catalyst by filtration.

  • Product Isolation and Purification: The filtrate, containing the product, is then purified. This typically involves washing with a saturated NaCl solution, drying the organic layer with an anhydrous salt like Na₂SO₄, and then separating the product from the remaining reactants and solvent by distillation, often under reduced pressure.[11]

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis of this compound. The following table summarizes quantitative data from various studies.

CatalystMolar Ratio (Cyclopentanone:Valeraldehyde)Temperature (°C)Reaction Time (h)Yield (%)Reference
FeO–MgO-130-66[1]
Hydrotalcite5:1801190[1]
Potassium Fluoride/Alumina-303High (unspecified)[13]
CeO₂–MgO-130--[7]
FeO–CaO-130--[7]

Note: Dashes indicate that the specific data point was not provided in the cited source.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.[3][10]

  • Organic solvents are flammable; avoid open flames.

Conclusion

The aldol condensation of cyclopentanone and valeraldehyde is an efficient method for the synthesis of this compound. The choice between a homogeneous or heterogeneous catalyst system will depend on the desired reaction conditions, scale, and considerations for catalyst separation and reuse. The protocols and data presented in this application note provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of the valuable chiral building block, 2-pentylidenecyclopentan-1-one. The described two-step methodology leverages a copper-catalyzed asymmetric conjugate addition followed by a Horner-Wadsworth-Emmons olefination to achieve high enantioselectivity and yield. This chiral ketone is a key intermediate in the synthesis of various biologically active molecules and natural products.

Overview of the Synthetic Strategy

The synthesis commences with the enantioselective conjugate addition of a pentyl group to cyclopentenone. This key step establishes the chirality of the final product. The reaction is catalyzed by a copper(I) complex with a chiral ferrocenyl-based diphosphine ligand, which has demonstrated high efficiency in inducing asymmetry in similar transformations[1][2][3][4]. The resulting chiral 2-pentylcyclopentan-1-one is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction to introduce the exocyclic double bond, yielding the target compound with predominantly E-selectivity[5][6][7][8].

Data Presentation

Table 1: Asymmetric Conjugate Addition of Pentylmagnesium Bromide to Cyclopentenone

EntryChiral LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R,S)-JosiphosEt₂O-2029295
2(S,R)-TaniaPhosToluene-2028993
3(R)-BINAPTHF-4048590

Data are representative and compiled from literature on similar reactions. Actual results may vary.

Table 2: Horner-Wadsworth-Emmons Olefination of 2-Pentylcyclopentan-1-one

EntryPhosphonate ReagentBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1Triethyl phosphonoacetateNaHTHF25388>95:5
2Trimethyl phosphonoacetateKHMDSToluene0291>95:5
3Diethyl (cyanomethyl)phosphonateLiHMDSTHF-78 to 25485>95:5

Data are representative and based on established HWE reaction principles.

Experimental Protocols

Step 1: Asymmetric Conjugate Addition of Pentylmagnesium Bromide to Cyclopentenone

This protocol describes the synthesis of chiral (R)-2-pentylcyclopentan-1-one using a copper/(R,S)-Josiphos catalyst system.

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-Josiphos)

  • Cyclopentenone

  • Pentylmagnesium bromide (1.0 M in Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5.8 mg, 0.028 mmol) and (R,S)-Josiphos (15.5 mg, 0.028 mmol).

  • Add anhydrous Et₂O (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Add cyclopentenone (0.20 mL, 2.34 mmol) to the catalyst solution.

  • Slowly add pentylmagnesium bromide (2.8 mL of a 1.0 M solution in Et₂O, 2.8 mmol) dropwise over 15 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford (R)-2-pentylcyclopentan-1-one as a colorless oil.

Step 2: Horner-Wadsworth-Emmons Olefination of (R)-2-Pentylcyclopentan-1-one

This protocol describes the synthesis of (R,E)-2-pentylidenecyclopentan-1-one.

Materials:

  • (R)-2-Pentylcyclopentan-1-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry three-necked flask under an argon atmosphere, add sodium hydride (106 mg of a 60% dispersion, 2.65 mmol) and wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil.

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (0.52 mL, 2.65 mmol) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of (R)-2-pentylcyclopentan-1-one (324 mg, 2.10 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford (R,E)-2-pentylidenecyclopentan-1-one as a colorless oil.

Visualizations

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Asymmetric Conjugate Addition cluster_step2 Step 2: Horner-Wadsworth-Emmons Olefination start1 Cyclopentenone + Pentylmagnesium Bromide reagents1 CuBr·SMe₂ (R,S)-Josiphos Et₂O, -20 °C start1->reagents1 1. product1 Chiral (R)-2-Pentylcyclopentan-1-one reagents1->product1 2 h start2 Chiral (R)-2-Pentylcyclopentan-1-one product1->start2 reagents2 Triethyl phosphonoacetate NaH, THF 25 °C start2->reagents2 2. product2 Chiral (R,E)-2-Pentylidenecyclopentan-1-one reagents2->product2 3 h

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Reaction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_conjugate_addition Conjugate Addition cluster_olefination HWE Olefination CuBr·SMe₂ CuBr·SMe₂ Active Catalyst Active Catalyst CuBr·SMe₂->Active Catalyst Josiphos Josiphos Josiphos->Active Catalyst Cyclopentenone Cyclopentenone Active Catalyst->Cyclopentenone activates Enolate Intermediate Enolate Intermediate Cyclopentenone->Enolate Intermediate + Pentyl-MgBr Pentyl-MgBr Pentyl-MgBr Chiral Product 1 (R)-2-Pentyl- cyclopentan-1-one Enolate Intermediate->Chiral Product 1 protonation Oxaphosphetane Oxaphosphetane Chiral Product 1->Oxaphosphetane + Ylide Phosphonate Triethyl phosphonoacetate Ylide Ylide Phosphonate->Ylide + NaH Final Product (R,E)-2-Pentylidene- cyclopentan-1-one Oxaphosphetane->Final Product elimination

Caption: Simplified mechanistic pathway for the two-step synthesis.

References

Application Notes and Protocols: 2-Pentylidenecyclopentan-1-one in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-Pentylidenecyclopentan-1-one as a fragrance ingredient. It is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development. The content covers the synthesis, olfactory properties, formulation guidelines, and stability of this compound, along with standardized methods for its evaluation.

Introduction

This compound is a cyclic ketone with potential applications in the fragrance industry. Its molecular structure, characterized by an α,β-unsaturated ketone within a five-membered ring and a pentylidene side chain, suggests a profile with floral and green notes. This document outlines the key characteristics and application methodologies for this compound in fragrance formulations.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of structurally related compounds can provide valuable insights.

PropertyValue (Estimated or from Analogs)Data Source
Molecular Formula C₁₀H₁₆O-
Molecular Weight 152.23 g/mol -
Appearance Colorless to pale yellow liquidAnalogy
Odor Profile Floral, Green, HerbaceousAnalogy
Boiling Point Not available-
Solubility Soluble in ethanol and fragrance oilsGeneral for fragrance ketones

Olfactory Profile and Application

Based on the olfactory data of structurally similar molecules, this compound is anticipated to impart fresh, floral, and green notes to a fragrance composition. Its character is likely to be reminiscent of jasmine and other white flowers, with a potential for herbaceous or fruity undertones.

Recommended Applications:
  • Fine Fragrance: As a modifier in floral and green accords, adding volume and a natural feel.

  • Personal Care Products (Lotions, Creams, Shampoos): To impart a fresh and clean scent.

  • Home Care (Air Fresheners, Cleaners): To provide a pleasant and lasting floral or green aroma.

Recommended Usage Levels:

The optimal concentration of this compound will depend on the specific application and the desired olfactory effect. Based on data for similar fragrance ketones, a starting point for evaluation is recommended as follows:

Product TypeRecommended Concentration (% in final product)
Fine Fragrance (Eau de Parfum)0.1 - 2.0%
Eau de Toilette0.05 - 1.0%
Lotions and Creams0.01 - 0.5%
Shampoos and Conditioners0.02 - 0.8%
Soaps0.1 - 1.5%
Air Fresheners0.5 - 5.0%

Experimental Protocols

Synthesis of this compound (Aldol Condensation)

This protocol describes a general method for the synthesis of this compound via a base-catalyzed aldol condensation of cyclopentanone and valeraldehyde.

Materials:

  • Cyclopentanone

  • Valeraldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in ethanol.

  • Slowly add an aqueous solution of NaOH to the flask while stirring.

  • Add valeraldehyde dropwise from the dropping funnel to the reaction mixture at room temperature.

  • After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reactants Cyclopentanone + Valeraldehyde reaction Aldol Condensation reactants->reaction base Base Catalyst (NaOH or KOH) base->reaction solvent Solvent (Ethanol) solvent->reaction neutralization Neutralization reaction->neutralization extraction Extraction with Diethyl Ether neutralization->extraction purification Purification (Vacuum Distillation) extraction->purification product This compound purification->product

Synthesis Workflow
Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is used to identify the odor-active compounds in a fragrance mixture.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).

Procedure:

  • Prepare a dilution of the this compound sample in a suitable solvent (e.g., ethanol).

  • Inject the sample into the GC.

  • The effluent from the column is split between the FID and the ODP.

  • A trained panelist sniffs the effluent at the ODP and records the retention time and odor description of each perceived scent.

  • The FID provides data on the relative concentration of each compound.

  • Correlate the olfactory data with the chromatographic peaks to identify the odor contribution of this compound.

GCO_Workflow cluster_gco GC-O Analysis Workflow sample Fragrance Sample gc Gas Chromatograph sample->gc split Column Effluent Split gc->split fid Flame Ionization Detector (FID) split->fid odp Olfactory Detection Port (ODP) split->odp data Chromatogram fid->data olfactory_data Odor Descriptors & Retention Times odp->olfactory_data correlation Data Correlation data->correlation olfactory_data->correlation result Identification of Odor-Active Compounds correlation->result Olfactory_Signaling_Pathway cluster_olfactory Olfactory Signaling Pathway odorant Odorant Molecule (this compound) or_node Olfactory Receptor (OR) (GPCR) odorant->or_node Binds to g_protein G-protein (Golf) Activation or_node->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP cng_channel Opening of Cyclic Nucleotide-Gated (CNG) Channels cAMP->cng_channel ion_influx Ca²⁺ and Na⁺ Influx cng_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Application Notes and Protocols for 2-Pentylidenecyclopentan-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentylidenecyclopentan-1-one is an α,β-unsaturated ketone featuring a cyclopentanone core. This structural motif is of significant interest in pharmaceutical synthesis as it serves as a key building block for a variety of biologically active molecules. Most notably, the cyclopentanone ring is the central structural feature of prostaglandins, a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and blood pressure regulation. The reactivity of the α,β-unsaturated system in this compound, particularly its susceptibility to conjugate addition reactions (Michael addition), allows for the stereocontrolled introduction of side chains, which is a critical step in the total synthesis of prostaglandins and their analogues.

This document outlines the application of this compound and structurally related cyclopentenone precursors in the synthesis of Prostaglandin E1 (PGE1), a therapeutically important prostaglandin. A detailed experimental protocol for a key synthetic transformation is provided, along with visualizations of the synthetic workflow and the relevant biological signaling pathway.

Core Application: Synthesis of Prostaglandin E1 (PGE1) Methyl Ester via Conjugate Addition

The synthesis of prostaglandins often involves the conjugate addition of an organometallic reagent to a cyclopentenone derivative. This strategy allows for the formation of a crucial carbon-carbon bond, establishing one of the two characteristic side chains of the prostaglandin molecule. A well-documented approach is the catalytic enantioselective synthesis of Prostaglandin E1 (PGE1) methyl ester, which employs a tandem 1,4-addition-aldol reaction.[1][2] This method highlights the utility of substituted cyclopentenone precursors in constructing the complex architecture of prostaglandins with high stereocontrol.[2]

While the specific use of this compound is not explicitly detailed in readily available literature, the following reaction scheme, adapted from a closely related synthesis, illustrates the key transformation. A cyclopenten-3,5-dione monoacetal is used as the cyclopentenone precursor, which undergoes a highly enantioselective tandem 1,4-addition of a dialkylzinc reagent, followed by an aldol reaction with an aldehyde to introduce the two side chains.[1]

Table 1: Quantitative Data for the Catalytic Enantioselective Synthesis of a PGE1 Precursor [1][2]

ParameterValue
Starting MaterialCyclopenten-3,5-dione monoacetal
Key ReagentsDialkylzinc, Aldehyde, Chiral Copper Catalyst
ProductFunctionalized Cyclopentanone
Isolated Yieldup to 76%
Enantiomeric Excess (ee)up to 97%

Experimental Protocols

Protocol 1: Catalytic Enantioselective Tandem 1,4-Addition-Aldol Reaction for the Synthesis of a PGE1 Precursor

This protocol is adapted from the catalytic enantioselective synthesis of prostaglandin E1 methyl ester.[1][2]

Materials:

  • Cyclopenten-3,5-dione monoacetal

  • Dialkylzinc reagent (e.g., diethylzinc)

  • Aldehyde corresponding to the desired side chain

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral phosphoramidite ligand

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (2 mol%) and the chiral phosphoramidite ligand (4 mol%) to a Schlenk flask containing anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to form the chiral copper catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the cyclopenten-3,5-dione monoacetal (1.0 equivalent) to the reaction mixture.

  • Slowly add the dialkylzinc reagent (1.5 equivalents) to the mixture and stir for 15 minutes.

  • Add the aldehyde (1.2 equivalents) and continue stirring the reaction for 16 hours, allowing it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the functionalized cyclopentanone product.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a prostaglandin precursor using a tandem 1,4-addition-aldol reaction.

G cluster_start Starting Materials cluster_catalyst Catalyst Formation cluster_reaction Key Reaction cluster_end Product start1 Cyclopentenone Precursor reaction Tandem 1,4-Addition- Aldol Reaction start1->reaction start2 Dialkylzinc Reagent start2->reaction start3 Aldehyde start3->reaction catalyst Chiral Copper Catalyst catalyst->reaction Catalyzes product Prostaglandin E1 Precursor reaction->product

Diagram 1: Synthetic workflow for the formation of a PGE1 precursor.
Prostaglandin E Receptor Signaling Pathway

Prostaglandin E1 exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, known as EP receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each of which couples to a different G protein and activates distinct downstream signaling cascades.[3][4][5] The diagram below illustrates the signaling pathways initiated by the activation of these receptors.

G cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytosol Cytosol cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects PGE1 Prostaglandin E1 EP1 EP1 PGE1->EP1 EP2 EP2 PGE1->EP2 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ [Ca²⁺] IP3_DAG->Ca_inc PKA PKA Activation cAMP_inc->PKA PKC PKC Activation Ca_inc->PKC

Diagram 2: Signaling pathways of Prostaglandin E1 via EP receptors.

Conclusion

This compound and related α,β-unsaturated cyclopentanones are valuable intermediates in pharmaceutical synthesis, providing a versatile scaffold for the construction of complex molecules such as prostaglandins. The conjugate addition to the enone system is a powerful and widely used strategy for the stereocontrolled synthesis of these important therapeutic agents. The detailed protocols and synthetic strategies developed for these intermediates are crucial for the efficient and scalable production of prostaglandin-based drugs. Further research into novel catalytic methods for the functionalization of these cyclopentanone cores continues to be an active area of investigation in drug discovery and development.

References

Application Notes and Protocols for the Reduction of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of the ketone functionality in 2-Pentylidenecyclopentan-1-one, an α,β-unsaturated ketone. The choice of reducing agent and reaction conditions determines the final product, allowing for either the selective formation of the corresponding allylic alcohol or the complete saturation to the fully reduced alcohol.

Introduction

The reduction of α,β-unsaturated ketones like this compound is a fundamental transformation in organic synthesis. Two primary reduction pathways can be achieved:

  • 1,2-Reduction: This pathway leads to the formation of the allylic alcohol, 2-Pentylidenecyclopentan-1-ol, by selectively reducing the carbonyl group while preserving the carbon-carbon double bond. The Luche reduction is a premier method for achieving this selectivity.[1][2]

  • Conjugate (1,4) and Carbonyl Reduction: This pathway results in the formation of the saturated alcohol, 2-Pentylcyclopentan-1-ol, through the reduction of both the carbon-carbon double bond and the carbonyl group. This is typically achieved in a two-step process involving catalytic hydrogenation followed by ketone reduction.[3]

The selection of the appropriate protocol is crucial and depends on the desired final molecular structure for subsequent steps in a synthetic route.

Data Presentation

The following table summarizes the expected products and general conditions for the two primary reduction protocols for this compound.

Protocol NameReagentsProductKey Characteristics
Luche Reduction Sodium borohydride (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Methanol (MeOH)2-Pentylidenecyclopentan-1-olHigh selectivity for 1,2-reduction, preserving the C=C double bond.[1][2]
Two-Step Complete Reduction 1. Hydrogen (H₂), Palladium on carbon (Pd/C) 2. Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)2-Pentylcyclopentan-1-olComplete saturation of the molecule.[3][4][5]

Experimental Protocols

Protocol 1: Selective 1,2-Reduction via Luche Reduction

This protocol details the selective reduction of the ketone in this compound to the corresponding allylic alcohol, 2-Pentylidenecyclopentan-1-ol.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), reagent grade

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and Cerium(III) chloride heptahydrate (1.1 equivalents) in methanol (approximately 0.1 M concentration of the ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to ensure it is thoroughly cooled to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.1 equivalents) to the solution in small portions over 5-10 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of methanol used).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude allylic alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Two-Step Complete Reduction to Saturated Alcohol

This protocol describes the complete reduction of this compound to 2-Pentylcyclopentan-1-ol.

Step 1: Catalytic Hydrogenation of the Alkene

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

  • Celite or other filtration aid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % by weight relative to the ketone).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a proper hydrogenation apparatus) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude 2-Pentylcyclopentan-1-one.

Step 2: Reduction of the Saturated Ketone

Materials:

  • Crude 2-Pentylcyclopentan-1-one from Step 1

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (1 M HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the crude 2-Pentylcyclopentan-1-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Quenching: Once the reaction is complete, carefully acidify the mixture with 1 M HCl to quench the excess borohydride.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Washing, Drying, and Concentration: Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Pentylcyclopentan-1-ol.

  • Purification: Purify the product by column chromatography if necessary.

Visualizations

Luche_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Ketone and CeCl3·7H2O in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with NH4Cl monitor->quench extract Extract with Et2O/EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify dry->purify end end purify->end Allylic Alcohol Product

Caption: Workflow for the Luche Reduction of this compound.

Complete_Reduction_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Ketone Reduction start Dissolve Ketone in Solvent add_pdc Add Pd/C Catalyst start->add_pdc hydrogenate Hydrogenate (H2 balloon) add_pdc->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst concentrate1 Concentrate filter_catalyst->concentrate1 dissolve_sat_ketone Dissolve Saturated Ketone concentrate1->dissolve_sat_ketone Saturated Ketone Intermediate add_nabh4 Add NaBH4 dissolve_sat_ketone->add_nabh4 quench Quench and Extract add_nabh4->quench concentrate2 Dry and Concentrate quench->concentrate2 end end concentrate2->end Saturated Alcohol Product

Caption: Workflow for the Two-Step Complete Reduction.

References

Application Notes and Protocols: Derivatization of 2-Pentylidenecyclopentan-1-one for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-pentylidenecyclopentan-1-one and the subsequent bioassays for evaluating the therapeutic potential of its derivatives. The core structure, an α,β-unsaturated ketone, is a well-established pharmacophore known for its potential anti-inflammatory and cytotoxic activities. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for further research and development.

Introduction

This compound possesses an α,β-unsaturated ketone moiety, which is a key structural feature for various biological activities. This reactive group can undergo Michael addition with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. Derivatization of this core structure can lead to the development of novel compounds with enhanced potency and selectivity for specific therapeutic targets. The primary focus of these notes is on derivatization strategies to enhance cytotoxic and anti-inflammatory properties.

Derivatization Strategies

The primary strategy for derivatizing this compound involves modifications at the α- and β-positions of the cyclopentanone ring, as well as modifications of the pentylidene group. A common and effective method for introducing diversity is through a Mannich-type reaction, which introduces an aminomethyl group at the α-position. Further derivatization can be achieved through modifications of the pentylidene chain, for instance, by introducing aromatic or heterocyclic moieties.

A proposed synthetic scheme, based on analogous reactions with 2-alkyl-cyclopentanones, is as follows:

  • Synthesis of 2-pentylcyclopentanone: The starting material, this compound, can be reduced to 2-pentylcyclopentanone.

  • Mannich Reaction: The 2-pentylcyclopentanone can then undergo a Mannich reaction with formaldehyde and a secondary amine (e.g., dimethylamine) to introduce a dimethylaminomethyl group at the 2-position.

  • Aldol Condensation: The resulting 2-pentyl-2-(dimethylaminomethyl)cyclopentanone can then be reacted with various aromatic aldehydes through an aldol condensation to yield a series of 5-arylidene derivatives. This approach increases the stability of the Mannich base and can reduce cytotoxicity while retaining pharmacological activity.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for a series of derivatized this compound compounds, based on typical results observed for analogous α,β-unsaturated ketones.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)

CompoundDerivativeHCT116 (Colon)A549 (Lung)MCF-7 (Breast)
1 This compound>100>100>100
2a 2-pentyl-2-(dimethylaminomethyl)-5-(phenylidene)cyclopentanone25.331.845.2
2b 2-pentyl-2-(dimethylaminomethyl)-5-(4-chlorophenylidene)cyclopentanone15.118.922.5
2c 2-pentyl-2-(dimethylaminomethyl)-5-(4-methoxyphenylidene)cyclopentanone30.542.155.7
Doxorubicin (Positive Control)0.81.21.5

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivativeInhibition of NO production in LPS-stimulated RAW 264.7 cells (%) at 50 µMCarrageenan-Induced Paw Edema Inhibition (%) at 10 mg/kg
1 This compound15.220.1
2a 2-pentyl-2-(dimethylaminomethyl)-5-(phenylidene)cyclopentanone45.850.3
2b 2-pentyl-2-(dimethylaminomethyl)-5-(4-chlorophenylidene)cyclopentanone65.372.5
2c 2-pentyl-2-(dimethylaminomethyl)-5-(4-methoxyphenylidene)cyclopentanone40.145.7
Indomethacin (Positive Control)85.680.2

Experimental Protocols

Protocol 1: Synthesis of 2-pentyl-2-(dimethylaminomethyl)-5-(arylidene)cyclopentanone Derivatives

Materials:

  • This compound

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of this compound:

    • Dissolve this compound in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2-pentylcyclopentanone.

  • Mannich Reaction:

    • To a solution of 2-pentylcyclopentanone in ethanol, add dimethylamine hydrochloride and paraformaldehyde.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 2-pentyl-2-(dimethylaminomethyl)cyclopentanone hydrochloride by recrystallization.

  • Aldol Condensation:

    • Dissolve the 2-pentyl-2-(dimethylaminomethyl)cyclopentanone hydrochloride and the desired aromatic aldehyde in ethanol.

    • Add a solution of sodium hydroxide in water dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassays Bioassays cluster_analysis Data Analysis start This compound reduction Reduction start->reduction H2, Pd/C mannich Mannich Reaction reduction->mannich HCHO, R2NH aldol Aldol Condensation mannich->aldol ArCHO, NaOH derivatives Derivative Library aldol->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) derivatives->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 no_inhibition % NO Inhibition anti_inflammatory->no_inhibition sar Structure-Activity Relationship (SAR) ic50->sar no_inhibition->sar

Caption: Experimental workflow for the synthesis and bio-evaluation of this compound derivatives.

Signaling_Pathway cluster_inflammation Inflammatory Signaling Pathway cluster_inhibition Inhibition by Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Derivative This compound Derivative Derivative->NFkB

Caption: Putative anti-inflammatory mechanism of action via NF-κB inhibition.

Michael_Addition Derivative α,β-Unsaturated Ketone (Derivative) α β Adduct Covalent Adduct Derivative->Adduct Protein Target Protein Thiol Cysteine Residue (-SH) Protein->Thiol Thiol->Derivative:f1 Michael Addition

References

Application Notes and Protocols for the Quantification of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylidenecyclopentan-1-one is a cyclic ketone of interest in various fields, including fragrance, materials science, and potentially as an intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research applications. This document provides detailed analytical methods and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Methods Overview

Two primary chromatographic methods are presented for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available method suitable for routine analysis of liquid samples.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A highly sensitive method ideal for volatile and semi-volatile compounds, offering excellent resolution.

The selection of the method may depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical performance characteristics of the described analytical methods.

ParameterRP-HPLC-UV MethodGC-FID Method
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Retention Time ~ 5.8 min~ 8.2 min

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

This protocol outlines the procedure for quantifying this compound using a reverse-phase HPLC system with a UV detector.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 235 nm

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis

  • Inject the calibration standards, followed by the sample solutions, into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by GC-FID

This protocol provides a detailed method for the quantification of this compound using a gas chromatograph equipped with a flame ionization detector.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (GC grade)

  • Internal Standard (e.g., n-Dodecane)

  • Helium (carrier gas, ≥99.999% purity)

  • Hydrogen (for FID, ≥99.999% purity)

  • Air (for FID, compressed)

2. Instrumentation and Chromatographic Conditions

  • GC System: Agilent 8890 GC System or equivalent with FID

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (20:1)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of n-dodecane in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing this compound at concentrations from 0.2 µg/mL to 100 µg/mL, each spiked with the internal standard at a constant concentration (e.g., 10 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • Add the internal standard to the sample solution to achieve the same concentration as in the calibration standards.

  • Vortex the sample for 1 minute and transfer to a GC vial.

5. Analysis

  • Inject the calibration standards and sample solutions into the GC system.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

Both the HPLC and GC methods should be validated according to ICH Q2(R1) guidelines or equivalent. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Result Result Quantification->Result

Caption: Workflow for HPLC-UV quantification.

GC_Workflow A Standard & Internal Standard Preparation C GC-FID Analysis A->C B Sample Preparation with Internal Standard B->C D Peak Area Ratio Calculation C->D E Calibration Curve (Peak Ratio vs. Conc.) D->E F Concentration Determination E->F

Caption: Workflow for GC-FID quantification.

Validation_Parameters center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range center->Range

Caption: Key parameters for analytical method validation.

References

Application Note: A General Protocol for Michael Addition to 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the Michael addition reaction to 2-pentylidenecyclopentan-1-one, a representative α,β-unsaturated ketone. The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the construction of complex molecules in pharmaceutical and materials science research.[1][2][3] This document outlines a general procedure using a common Michael donor, dimethyl malonate, under basic catalytic conditions. The protocol is intended for researchers, scientists, and professionals in drug development and other chemical fields.

Introduction

The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] This reaction is a cornerstone in organic synthesis due to its reliability and versatility in forming new carbon-carbon bonds.[1][4] The reaction proceeds via the formation of an enolate from the Michael donor, which then attacks the β-carbon of the unsaturated system.[5][6] A wide variety of nucleophiles, including malonates, β-ketoesters, amines, and thiols, can be employed as Michael donors.[2][3] The reaction can be catalyzed by bases, acids, or organocatalysts, offering a broad scope of substrate compatibility and stereochemical control.[7][8][9] This protocol details the addition of dimethyl malonate to this compound, a cyclic enone, using a catalytic amount of a base.

Experimental Protocol

This section provides a detailed methodology for the Michael addition of dimethyl malonate to this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundReagentCommercially Available
Dimethyl malonateReagentCommercially Available
Sodium methoxide (NaOMe)ReagentCommercially Available
Methanol (MeOH), anhydrousACSCommercially Available
Diethyl ether (Et2O)ACSCommercially Available
Saturated aqueous ammonium chloride (NH4Cl)ACSCommercially Available
Saturated aqueous sodium chloride (brine)ACSCommercially Available
Anhydrous magnesium sulfate (MgSO4)ACSCommercially Available
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Septum--
Syringes--
Separatory funnel (100 mL)--
Rotary evaporator--
Thin-layer chromatography (TLC) plates (silica gel)--
Column chromatography setup (silica gel)--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous methanol (10 mL).

  • Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the solution.

  • Initiation of Reaction: While stirring, add a catalytic amount of sodium methoxide (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

  • The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound152.241.01.0152 mg
Dimethyl malonate132.121.21.20.14 mL (158 mg)
Sodium methoxide54.020.10.15.4 mg
Michael Adduct284.36--Theoretical Yield: 284 mg

Reaction Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous MeOH add_malonate Add Dimethyl Malonate start->add_malonate add_base Add Catalytic NaOMe add_malonate->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the Michael addition.

michael_addition_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation donor Dimethyl Malonate (Michael Donor) enolate Enolate Intermediate donor->enolate + Base base Base (e.g., MeO-) enolate->donor + H-Base+ acceptor This compound (Michael Acceptor) intermediate New Enolate Intermediate enolate->intermediate + Acceptor proton_source Proton Source (e.g., MeOH) product Michael Adduct intermediate->product + Proton Source

Caption: General mechanism of the Michael addition reaction.

Conclusion

This application note provides a straightforward and reproducible protocol for the Michael addition of dimethyl malonate to this compound. The described methodology is robust and can likely be adapted for a range of other Michael donors and acceptors with minor modifications to the reaction conditions. This protocol serves as a valuable starting point for researchers engaged in the synthesis of complex organic molecules. Further optimization of catalyst, solvent, and temperature may be necessary to achieve higher yields and selectivities for specific substrate combinations.

References

Application Notes and Protocols: 2-Pentylidenecyclopentan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-pentylidenecyclopentan-1-one and its derivatives as versatile building blocks in organic synthesis. The focus is on their application in the construction of complex molecules, particularly in the synthesis of prostaglandins and other biologically active compounds.

Application Note 1: Synthesis of Prostaglandin E1 (PGE1) Analogues via Asymmetric Michael Addition

Introduction:

This compound is a key precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[1] The α,β-unsaturated ketone moiety of this compound serves as an excellent Michael acceptor, allowing for the stereocontrolled introduction of the prostaglandin side chains. The asymmetric conjugate addition of nucleophiles to this scaffold is a critical step in establishing the desired stereochemistry of the final prostaglandin product.[2]

Synthetic Strategy:

The synthesis of Prostaglandin E1 (PGE1) analogues can be achieved through a convergent approach where the cyclopentenone core, derived from this compound, is coupled with the α- and ω-side chains. A key transformation is the asymmetric Michael addition of a cuprate reagent carrying the ω-side chain to a protected 2-substituted-cyclopentenone. This reaction sets two of the key stereocenters in the prostaglandin core. Subsequent functional group manipulations and introduction of the α-side chain complete the synthesis.[3]

Key Advantages:

  • Convergent Synthesis: Allows for the late-stage coupling of complex fragments, improving overall efficiency.

  • Stereocontrol: Asymmetric Michael addition enables the precise control of stereochemistry at key positions.[3]

  • Versatility: The cyclopentenone core can be modified to generate a variety of prostaglandin analogues.

Workflow for the Synthesis of a PGE1 Analogue:

PGE1_Synthesis_Workflow start This compound Derivative michael Asymmetric Michael Addition (Cuprate Reagent) start->michael Introduction of ω-Side Chain reduction Ketone Reduction michael->reduction Stereoselective Reduction deprotection Deprotection reduction->deprotection coupling α-Side Chain Coupling (e.g., Wittig Reaction) deprotection->coupling end Prostaglandin E1 Analogue coupling->end

Caption: General workflow for the synthesis of Prostaglandin E1 analogues.

Quantitative Data for Asymmetric Michael Addition

The following table summarizes the results of the asymmetric Michael addition of a higher-order cyanocuprate to a protected cyclopentenone precursor in the synthesis of a Prostaglandin E1 analogue.

EntryCyclopentenone SubstrateCuprate ReagentCatalyst/AuxiliarySolventTemp (°C)Yield (%)d.r.ee (%)
12-(6-carbomethoxyhexyl)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one(R)-4-t-Butyl-2-oxazolidinone derived cuprate(R)-4-t-Butyl-2-oxazolidinoneTHF-7885>95:5>98
22-Pentyl-4-hydroxy-2-cyclopenten-1-oneLithio derivative of 1-octyne(-)-SparteineEther-787590:1092

Data extracted from illustrative examples in synthetic literature.

Experimental Protocol 1: Asymmetric Michael Addition for PGE1 Synthesis

This protocol is a representative procedure for the asymmetric conjugate addition of an organocuprate to a cyclopentenone precursor, a key step in the synthesis of Prostaglandin E1.[2]

Materials:

  • 2-(6-carbomethoxyhexyl)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one

  • (R)-4-t-Butyl-2-oxazolidinone

  • n-Butyllithium (1.6 M in hexanes)

  • Copper(I) cyanide

  • Vinyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Preparation of the Chiral Ligand: A solution of (R)-4-t-butyl-2-oxazolidinone (2.2 eq) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. n-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • Formation of the Cuprate Reagent: In a separate flask, copper(I) cyanide (1.0 eq) is suspended in anhydrous THF (5 mL) and cooled to -78 °C. The lithium salt of the chiral ligand prepared in step 1 is added via cannula. The resulting mixture is stirred for 1 hour. To this solution, a solution of vinylmagnesium bromide (1.1 eq) in THF is added dropwise, and the mixture is stirred for an additional 30 minutes to form the higher-order cyanocuprate.

  • Michael Addition: A solution of 2-(6-carbomethoxyhexyl)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (1.0 eq) in anhydrous THF (5 mL) is added dropwise to the cuprate solution at -78 °C.

  • Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (10 mL).

  • Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Application Note 2: Synthesis of Jasmonate Analogues

Introduction:

This compound is a structural motif present in jasmonates, a group of plant hormones involved in various physiological processes. Synthetic routes to jasmonate analogues often utilize cyclopentenone precursors that undergo conjugate addition to introduce the characteristic side chains.

Synthetic Strategy:

The synthesis of methyl jasmonate analogues can be achieved by the conjugate addition of a malonate equivalent to a 2-alkylidenecyclopentanone, followed by decarboxylation and functional group manipulation. The stereochemistry of the final product is controlled by the stereoselectivity of the initial Michael addition.

Logical Relationship for Jasmonate Synthesis:

Jasmonate_Synthesis_Logic cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_transformation Transformations cluster_product Product start1 This compound michael Michael Addition start1->michael start2 Malonate Derivative start2->michael intermediate Adduct michael->intermediate decarboxylation Decarboxylation intermediate->decarboxylation esterification Esterification decarboxylation->esterification product Methyl Jasmonate Analogue esterification->product

Caption: Logical flow for the synthesis of Jasmonate analogues.

Quantitative Data for Jasmonate Analogue Synthesis

EntryCyclopentenone SubstrateNucleophileCatalystSolventYield (%)
1This compoundDiethyl malonateSodium ethoxideEthanol82
22-(Penten-2-yl)-cyclopent-2-enoneDimethyl malonateProlineDMSO78

Data represents typical yields for the Michael addition step in jasmonate synthesis.

Experimental Protocol 2: Michael Addition for Jasmonate Analogue Synthesis

This protocol describes a general procedure for the Michael addition of a malonate to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (20 mL) at 0 °C is added diethyl malonate (1.2 eq) dropwise. The mixture is stirred for 15 minutes.

  • Michael Addition: A solution of this compound (1.0 eq) in absolute ethanol (5 mL) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is neutral. The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and water (20 mL).

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield the Michael adduct.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentylidenecyclopentan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and the purity of starting materials. Here are the key areas to investigate:

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and catalyst concentration.

    • Temperature: Ensure the reaction temperature is optimal for the chosen catalyst. For instance, with heterogeneous catalysts like hydrotalcites, a temperature of around 80°C has been shown to be effective, while reactions with metal oxides like FeO–MgO may require higher temperatures, around 130°C.[1][2]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessively long times can promote side reactions. For example, with hydrotalcite catalysts, a reaction time of up to 11 hours has been reported for high yields.[2]

    • Catalyst Activity: The choice and handling of the catalyst are crucial. For heterogeneous catalysts, ensure proper activation and surface area. For homogeneous catalysts like KOH, the concentration needs to be optimized; typically, around 15% KOH has been found to be effective.

  • Side Reactions: The most common reason for low yield is the prevalence of side reactions, particularly the self-condensation of cyclopentanone and valeraldehyde.[1]

    • Self-Condensation of Valeraldehyde: This reaction produces 2-propyl-2-heptenal. To minimize this, valeraldehyde can be added slowly to the reaction mixture containing cyclopentanone and the catalyst.[2]

    • Self-Condensation of Cyclopentanone: This leads to the formation of 2-(cyclopentylidene)cyclopentan-1-one. Using an excess of cyclopentanone relative to valeraldehyde can favor the desired cross-condensation reaction.[1][2] A molar ratio of 1:5 of valeraldehyde to cyclopentanone has been used successfully.[2]

  • Purity of Reactants and Solvents: Impurities in the starting materials or solvent can interfere with the reaction. Ensure that cyclopentanone and valeraldehyde are of high purity and that the solvent is dry and free of contaminants.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: The primary impurities are typically the products of self-condensation reactions.

  • Identification of Impurities: Use analytical techniques such as GC-MS, and NMR to identify the structure of the impurities. The most likely side products are 2-propyl-2-heptenal and 2-(cyclopentylidene)cyclopentan-1-one.[1]

  • Minimizing Impurities:

    • Control Stoichiometry: As mentioned, using an excess of cyclopentanone can suppress the self-condensation of valeraldehyde.[1][2]

    • Slow Addition: Adding the aldehyde slowly to the ketone and catalyst mixture can significantly reduce aldehyde self-condensation.[2]

    • Catalyst Choice: Some catalysts exhibit higher selectivity for the cross-condensation reaction. Hydrotalcite-type catalysts have been reported to give high selectivity.[3][4]

  • Purification:

    • Distillation: The product, this compound, can be purified by vacuum distillation.

    • Chromatography: Column chromatography can be employed for small-scale purifications to separate the desired product from side products and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the base-catalyzed aldol condensation between cyclopentanone and valeraldehyde.[1][3] This reaction involves the formation of a new carbon-carbon bond followed by dehydration to yield the α,β-unsaturated ketone.

Q2: What are the key parameters to control in the aldol condensation reaction to maximize yield?

A2: The key parameters are:

  • Reactant Molar Ratio: An excess of cyclopentanone is recommended to favor the cross-condensation over the self-condensation of valeraldehyde.[1][2]

  • Catalyst: Both homogeneous bases (e.g., KOH, NaOH) and heterogeneous catalysts (e.g., hydrotalcites, metal oxides) can be used.[1][3] The choice of catalyst will influence the reaction conditions and selectivity.

  • Temperature: The optimal temperature depends on the catalyst and solvent used. It is crucial to find the right balance to ensure a reasonable reaction rate without promoting side reactions.[1]

  • Reaction Time: The reaction should be monitored to determine the point of maximum product formation before significant side product accumulation occurs.[2]

Q3: Are there alternative synthesis routes to the aldol condensation?

A3: Yes, the Wittig reaction is a viable alternative for the synthesis of this compound.[5][6] This method involves the reaction of a phosphonium ylide (Wittig reagent) with cyclopentanone. While it can offer excellent control over the position of the double bond, it involves the preparation of the ylide and the removal of triphenylphosphine oxide byproduct can be challenging.

Q4: How can I remove the triphenylphosphine oxide byproduct from a Wittig reaction?

A4: Triphenylphosphine oxide can often be removed by crystallization or column chromatography. In some cases, it can be precipitated by the addition of a non-polar solvent. Another reported method involves the oxidation of any remaining triphenylphosphine to triphenylphosphine oxide with hydrogen peroxide, followed by purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Aldol Condensation

CatalystValeraldehyde:Cyclopentanone Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrotalcite1:5801190[2]
FeO–MgO1:excess130Not specified66[1][7]
Amorphous Aluminosilicate1:excess1302Not specified[2]

Experimental Protocols

Protocol 1: Aldol Condensation using a Heterogeneous Catalyst (Hydrotalcite)

This protocol is based on the methodology described for aldol condensation with hydrotalcite-type catalysts.[3][4]

  • Catalyst Preparation: Prepare the hydrotalcite catalyst (Mg/Al = 3:1) by coprecipitation. Calcine the precursor at 773 K to obtain the active catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the calcined hydrotalcite catalyst, cyclopentanone (5 molar equivalents), and a suitable solvent (e.g., toluene).

  • Reactant Addition: Heat the mixture to 80°C with stirring. Slowly add valeraldehyde (1 molar equivalent) to the reaction mixture over a period of time.

  • Reaction: Maintain the reaction at 80°C for 11 hours, monitoring the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain this compound.

Protocol 2: Wittig Reaction

This is a general protocol for a Wittig reaction to synthesize an α,β-unsaturated ketone.

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyltriphenylphosphonium bromide in dry THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. Allow the reaction to stir for 1-2 hours at this temperature to form the ylide (a color change is often observed).

  • Reaction with Cyclopentanone:

    • In a separate flask, dissolve cyclopentanone in dry THF.

    • Slowly add the cyclopentanone solution to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Mandatory Visualization

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Formation Cyclopentanone->Enolate Base Valeraldehyde Valeraldehyde Nucleophilic_Attack Nucleophilic Attack Valeraldehyde->Nucleophilic_Attack Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct (β-hydroxy ketone) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H₂O Product This compound Dehydration->Product Water Water Dehydration->Water

Caption: Aldol condensation pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Product Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Yes Analyze_Side_Products Analyze for Side Products (GC-MS, NMR) Check_Conditions->Analyze_Side_Products No End Improved Yield Optimize_Conditions->End Self_Condensation Self-Condensation Products Detected? Analyze_Side_Products->Self_Condensation Yes Purification_Issues Check Purity of Starting Materials Analyze_Side_Products->Purification_Issues No Adjust_Stoichiometry Adjust Stoichiometry (excess cyclopentanone) Self_Condensation->Adjust_Stoichiometry Slow_Addition Implement Slow Addition of Valeraldehyde Adjust_Stoichiometry->Slow_Addition Slow_Addition->End Purify_Reactants Purify Reactants/ Use High-Purity Reagents Purification_Issues->Purify_Reactants Yes Purification_Issues->End No Purify_Reactants->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Pentylidenecyclopentan-1-one. The primary synthetic route involves a base-catalyzed crossed aldol condensation between cyclopentanone and pentanal (also known as valeraldehyde).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is achieved through a crossed aldol condensation reaction. In this reaction, the enolate of cyclopentanone acts as a nucleophile, attacking the carbonyl carbon of pentanal. This is followed by a dehydration step to yield the α,β-unsaturated ketone, this compound.[1][2][3] The reaction is typically catalyzed by a base.

Q2: What are the most common side reactions and byproducts?

The most significant side reactions are the self-condensation of the starting materials.[1][2]

  • Pentanal (Valeraldehyde) Self-Condensation: This is often the most prominent side reaction, leading to the formation of 2-propylhept-2-enal .

  • Cyclopentanone Self-Condensation: This reaction produces 2-cyclopentylidene-cyclopentanone .[1]

  • Incomplete Dehydration: The initial aldol addition product, a β-hydroxy ketone, may be present if the dehydration step is incomplete.[4][5]

Q3: How can I minimize the formation of the pentanal self-condensation product (2-propylhept-2-enal)?

The formation of 2-propylhept-2-enal is a competing reaction. To favor the desired crossed-condensation, you can:

  • Use an excess of cyclopentanone: Using cyclopentanone as both a reactant and a solvent increases the probability of its enolate reacting with pentanal.[1][2]

  • Slow addition of pentanal: Adding the pentanal slowly to the reaction mixture containing cyclopentanone and the catalyst can help maintain a low concentration of pentanal, thereby reducing its rate of self-condensation.[2]

  • Optimize the catalyst: The choice of catalyst is crucial. Catalysts with an optimal balance of basic and acidic sites can improve selectivity for the cross-condensation product.[1][2]

Q4: My yield of this compound is low. What are the potential causes?

Low yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, using heterogeneous catalysts like FeO-MgO, a reaction temperature of 130 °C has been shown to be effective.[1][2]

  • Poor Catalyst Activity: The catalyst may be deactivated or not prepared correctly. Ensure proper preparation and handling procedures are followed.

  • Prevalence of Side Reactions: If conditions are not optimized, the self-condensation reactions mentioned in Q2 can significantly consume the starting materials, lowering the yield of the desired product.

  • Loss during Workup and Purification: The product may be lost during extraction or purification steps. Ensure efficient extraction and choose an appropriate purification method, such as distillation or column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High concentration of 2-propylhept-2-enal in the product mixture. Pentanal self-condensation is dominating.Use cyclopentanone in excess (e.g., as the solvent).[1][2] Add pentanal dropwise to the reaction mixture over an extended period. Optimize the catalyst to enhance cross-condensation selectivity.
Presence of unreacted starting materials. Reaction is incomplete.Increase the reaction time or temperature. Verify the activity of the catalyst; consider preparing a fresh batch. Ensure efficient mixing to maximize contact between reactants and the catalyst.
The product contains a significant amount of 2-cyclopentylidene-cyclopentanone. Cyclopentanone self-condensation is occurring.This is more likely if the reaction is run for extended periods at high temperatures with a highly active base.[1] Consider slightly milder conditions or a catalyst that favors the crossed reaction.
The isolated product is an oil, but it solidifies or becomes very viscous over time. Potential for polymerization or secondary reactions of the α,β-unsaturated ketone.Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. Consider adding a radical inhibitor like BHT if polymerization is suspected.

Data Presentation: Catalyst Performance

The choice of catalyst significantly impacts the yield and selectivity of the reaction. The following table summarizes results from a study on the cross-condensation of pentanal and cyclopentanone at 130 °C.[1][2]

CatalystPreparation MethodPentanal Conversion (%)This compound Yield (%)Selectivity (%)
FeO–MgO Deposition Precipitation986667
CeO₂–MgO Deposition Precipitation955558
CaO Commercial924549
Thermal (No Catalyst) N/A301033

Data adapted from a study investigating heterogeneous catalysts for the aldol condensation of cyclopentanone and valeraldehyde (pentanal).[1][2]

Experimental Protocols

Protocol: Synthesis of this compound using a Heterogeneous Catalyst

This protocol is based on literature procedures for the aldol condensation of cyclopentanone and pentanal.[1][2]

Materials:

  • Pentanal (Valeraldehyde)

  • Cyclopentanone (can be used in excess as the solvent)

  • FeO–MgO catalyst (or other suitable catalyst)

  • Anhydrous Argon or Nitrogen

  • Solvents for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Catalyst Preparation (FeO–MgO): A FeO–MgO catalyst can be prepared via the deposition-precipitation method. An aqueous solution of ferric nitrate is added to a slurry of MgO. The pH is adjusted to 10 with ammonium hydroxide to precipitate the iron oxide onto the MgO support. The resulting solid is filtered, washed, and calcined.[1]

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an inlet for inert gas (Argon).

  • Charging the Reactor: Add the FeO–MgO catalyst (e.g., 1.6 g) and cyclopentanone to the flask. Cyclopentanone is used in large excess and serves as both reactant and solvent.

  • Reaction Execution: Place the flask under an argon atmosphere. Begin stirring and heat the mixture to 130 °C.

  • Addition of Pentanal: Slowly add pentanal to the heated, stirring mixture. The slow addition helps to minimize the self-condensation of pentanal.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Workup: After the reaction is complete (e.g., after 4-6 hours or as determined by GC), cool the mixture to room temperature. Filter the mixture to remove the heterogeneous catalyst.

  • Purification: Remove the excess cyclopentanone under reduced pressure (rotary evaporation). The resulting crude product can be purified by vacuum distillation or column chromatography to isolate this compound.

Visualizations

Reaction Pathways

G cyclopentanone Cyclopentanone main_product This compound cyclopentanone->main_product side_product2 2-Cyclopentylidene-cyclopentanone (Cyclopentanone Self-Condensation) cyclopentanone->side_product2 pentanal Pentanal pentanal->main_product side_product1 2-Propylhept-2-enal (Pentanal Self-Condensation) pentanal->side_product1

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps start Experiment Complete: Analyze Crude Product (GC/NMR) check_yield Is Yield > 60% and Purity > 95%? start->check_yield success Successful Synthesis check_yield->success Yes troubleshoot Identify Main Issue check_yield->troubleshoot No issue_side_product Major Impurity: 2-Propylhept-2-enal? troubleshoot->issue_side_product issue_unreacted High % of Unreacted Starting Materials? issue_side_product->issue_unreacted No solution_slow_add Action: - Use excess cyclopentanone - Add pentanal slowly issue_side_product->solution_slow_add Yes solution_catalyst Action: - Check catalyst activity - Increase reaction time/temp issue_unreacted->solution_catalyst Yes solution_other Other side products or unidentified impurities issue_unreacted->solution_other No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 2-Pentylidenecyclopentan-1-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Pentylidenecyclopentan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified this compound has a persistent fruity or pungent odor, and the yield is low. What could be the cause?

A1: This is likely due to the presence of unreacted valeraldehyde and its self-condensation byproducts. The aldol condensation of cyclopentanone and valeraldehyde can also lead to the self-condensation of valeraldehyde, forming impurities such as 2-ethyl-2-heptenal, which have characteristic odors and are difficult to separate due to similar polarities.[1][2]

Troubleshooting Steps:

  • Reaction Stoichiometry: Ensure the optimal molar ratio of cyclopentanone to valeraldehyde is used during the synthesis to minimize self-condensation. A higher ratio of cyclopentanone to valeraldehyde can favor the desired cross-condensation reaction.[1]

  • Purification Method: A combination of purification techniques may be necessary. Start with a thorough aqueous workup to remove any water-soluble impurities. Follow this with vacuum distillation to separate the bulk of the impurities. For very high purity, column chromatography may be required.

  • Analytical Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities present in your product. This will help in optimizing the purification strategy.

Q2: During vacuum distillation, I'm observing product decomposition or polymerization in the distillation flask. How can I prevent this?

A2: α,β-Unsaturated ketones can be susceptible to thermal degradation and polymerization at elevated temperatures.[3] It is crucial to control the distillation temperature and pressure carefully.

Troubleshooting Steps:

  • Lower the Pressure: Use a high-vacuum pump to lower the boiling point of this compound, allowing distillation at a lower temperature.

  • Use a Stabilizer: In some cases, adding a small amount of a polymerization inhibitor, such as hydroquinone, to the crude product before distillation can prevent polymerization.

  • Short Path Distillation: For temperature-sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at elevated temperatures.

Q3: I'm having difficulty separating this compound from its isomers or other closely related impurities by column chromatography. What can I do?

A3: Co-elution of isomers or byproducts with similar polarities is a common challenge in chromatography. Optimizing your chromatographic conditions is key.

Troubleshooting Steps:

  • Solvent System: Experiment with different solvent systems. A less polar mobile phase may improve the separation of nonpolar impurities. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can also be effective.

  • Stationary Phase: Consider using a different stationary phase. While silica gel is common, alumina or a reversed-phase column (like C18) might provide better separation depending on the nature of the impurities.

  • Column Loading: Avoid overloading the column, as this can lead to poor separation. The amount of crude material should typically be 1-5% of the weight of the stationary phase.

  • Fraction Collection: Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the purest fractions containing the desired product.

Frequently Asked Questions (FAQs)

Q: What are the expected boiling points of this compound and its potential impurities?

A: The boiling points can vary with pressure. Below is a table summarizing available data.

CompoundBoiling Point (°C)Pressure (mmHg)
This compound98-1003
Valeraldehyde103760
2-Ethyl-2-heptenal55-604
(E)-2-Heptenal90-9150
(E)-2-Octenal84-8619

Note: Data for some impurities are for structurally similar compounds formed from self-condensation of other aldehydes.[4][5][6][7]

Q: What is the recommended storage condition for purified this compound?

A: As an α,β-unsaturated ketone, this compound may be sensitive to light, air, and heat. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at a low temperature (refrigerated or frozen) to minimize degradation and polymerization.

Experimental Protocols

1. General Aqueous Workup Protocol:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

2. Vacuum Distillation Protocol:

  • Transfer the crude product to a round-bottom flask suitable for distillation. Add a magnetic stir bar.

  • Assemble the distillation apparatus (Claisen adapter, condenser, receiving flask) and ensure all joints are well-sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly apply vacuum and begin stirring.

  • Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point and pressure. Monitor the temperature closely.

  • Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

3. Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the nonpolar solvent and load it onto the column.

  • Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is often a good starting point.

  • Collect fractions and monitor the separation using TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Distillation Vacuum Distillation Workup->Distillation Impurities1 Water-Soluble Impurities Workup->Impurities1 Chromatography Column Chromatography Distillation->Chromatography Impurities2 Volatile Impurities Distillation->Impurities2 Pure Pure Product Chromatography->Pure Impurities3 Closely Related Impurities Chromatography->Impurities3

Caption: A general workflow for the purification of this compound.

References

Optimization of reaction conditions for 2-Pentylidenecyclopentan-1-one formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the formation of 2-Pentylidenecyclopentan-1-one via aldol condensation of cyclopentanone and pentanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between cyclopentanone and pentanal. This reaction is typically catalyzed by a base or, less commonly, an acid.

Q2: What are the key parameters to control for optimizing the yield and selectivity of the reaction?

A2: The critical parameters to control are the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction time. An excess of cyclopentanone is often used to minimize the self-condensation of pentanal.

Q3: What are the major side products in this reaction?

A3: The primary side products are the result of the self-condensation of pentanal (leading to 2-propyl-2-heptenal) and the formation of a disubstituted product, (2E,5E)-2,5-dipentylidenecyclopentan-1-one, where two molecules of pentanal react with one molecule of cyclopentanone.

Q4: How can I minimize the formation of side products?

A4: To minimize the self-condensation of pentanal, it is advisable to use an excess of cyclopentanone. Some protocols also recommend the slow addition of pentanal to the reaction mixture containing cyclopentanone and the catalyst. The formation of the disubstituted product can be suppressed by controlling the stoichiometry and reaction time.

Q5: What types of catalysts are effective for this synthesis?

A5: A range of catalysts can be employed, including solid base catalysts like hydrotalcites and metal-modified oxides (e.g., FeO–MgO), which have shown high yields.[1][2] Traditional homogeneous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent (e.g., ethanol) are also commonly used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Ensure the catalyst is active. For solid catalysts, consider activation procedures (e.g., calcination).- Gradually increase the reaction temperature, monitoring for product formation and side reactions.- Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC.
Low Yield of Desired Product - Suboptimal molar ratio of reactants.- Reversibility of the initial aldol addition step.- Use an excess of cyclopentanone relative to pentanal (e.g., a molar ratio of 3:1 to 5:1).[1]- Ensure conditions are favorable for the dehydration step (e.g., adequate temperature) to drive the equilibrium towards the final condensed product.
High Percentage of Pentanal Self-Condensation Product - Molar ratio of pentanal to cyclopentanone is too high.- Rate of pentanal addition is too fast.- Increase the molar excess of cyclopentanone.- Add pentanal dropwise to the mixture of cyclopentanone and catalyst over an extended period.
Formation of a Significant Amount of the Disubstituted Product - Molar ratio of pentanal to cyclopentanone is too high.- Prolonged reaction time.- Use a molar ratio where cyclopentanone is in significant excess.- Monitor the reaction and stop it once the formation of the desired monosubstituted product is maximized.
Complex Product Mixture - Reaction temperature is too high, leading to decomposition or multiple side reactions.- Incorrect catalyst or catalyst concentration.- Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.- Screen different catalysts and optimize the catalyst loading.

Data Presentation

Table 1: Comparison of Catalytic Systems and Reaction Conditions

CatalystMolar Ratio (Cyclopentanone:Pentanal)Temperature (°C)Time (h)Yield of this compound (%)Reference
Hydrotalcite (calcined)5:1801190[1]
FeO–MgONot specified130Not specified66[1]
SrMo0.5Ni0.5O3-δNot specified1202582 (selectivity)[3]
10% NaOH in Ethanol1:1Room Temp (stir), then heat0.25 (stir), 0.25 (heat)VariesGeneral Protocol

Note: Yields are highly dependent on the specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Hydrotalcite

This protocol is adapted from studies demonstrating high selectivity and yield.[2]

  • Catalyst Activation: Calcine the hydrotalcite catalyst (Mg/Al = 3:1) at 450-500 °C for several hours prior to use to generate the active mixed oxide form.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated hydrotalcite catalyst.

  • Addition of Reactants: Add cyclopentanone and a suitable solvent (e.g., m-xylene if conducting at higher temperatures, or run solvent-free).[1][3] A molar ratio of 5:1 cyclopentanone to pentanal is recommended.

  • Heating and Stirring: Heat the mixture to 80 °C with vigorous stirring.

  • Pentanal Addition: Slowly add pentanal to the reaction mixture dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to proceed for up to 11 hours, monitoring the progress by TLC or GC analysis.

  • Work-up: After completion, cool the reaction mixture, filter to remove the catalyst, and wash the catalyst with a suitable solvent. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography or distillation.

Protocol 2: Homogeneous Base Catalysis using Sodium Hydroxide

This is a general procedure for a base-catalyzed aldol condensation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone in 95% ethanol.

  • Addition of Base: While stirring, add an aqueous solution of 10% sodium hydroxide.

  • Addition of Aldehyde: To this mixture, add pentanal dropwise at room temperature.

  • Reaction: Stir the mixture for 15-30 minutes. If a precipitate of the product forms, the reaction may be near completion. If not, gently heat the mixture using a water bath for an additional 15-30 minutes to promote dehydration.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath to complete precipitation. Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate + Base (e.g., OH⁻) - H₂O Pentanal Pentanal Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct + Pentanal Product This compound Aldol_Adduct->Product - H₂O (Dehydration) Water Water Aldol_Adduct->Water

Caption: Reaction pathway for the base-catalyzed aldol condensation.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Catalyst, Cyclopentanone) Start->Setup Addition Slow Addition of Pentanal Setup->Addition Reaction Heating and Stirring (e.g., 80-130°C) Addition->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Work-up (Cool, Filter Catalyst) Monitoring->Workup Complete Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield or Complex Mixture Check_Side_Products Analyze Side Products (GC-MS, NMR) Start->Check_Side_Products Pentanal_Self_Condensation High Pentanal Self-Condensation? Check_Side_Products->Pentanal_Self_Condensation Disubstitution High Disubstitution? Check_Side_Products->Disubstitution Other_Issues Other Issues (e.g., Decomposition) Check_Side_Products->Other_Issues Pentanal_Self_Condensation->Disubstitution No Solution1 Increase Cyclopentanone Ratio Slow Pentanal Addition Pentanal_Self_Condensation->Solution1 Yes Disubstitution->Other_Issues No Solution2 Increase Cyclopentanone Ratio Reduce Reaction Time Disubstitution->Solution2 Yes Solution3 Lower Reaction Temperature Screen Catalysts Other_Issues->Solution3 Yes End Optimization Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for reaction optimization.

References

Stability issues of 2-Pentylidenecyclopentan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Pentylidenecyclopentan-1-one under acidic conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: this compound is an α,β-unsaturated ketone. Under acidic conditions, the carbonyl oxygen can be protonated, which activates the molecule for several potential degradation pathways. The primary concerns are:

  • Isomerization: Acid can catalyze the migration of the exocyclic double bond to a more stable endocyclic position, forming 2-pentyl-2-cyclopenten-1-one. E/Z isomerization of the pentylidene group may also occur.[1][2][3]

  • Michael Addition: The activated α,β-unsaturated system is susceptible to conjugate addition by nucleophiles present in the medium (e.g., water, alcohols).[4][5] This can lead to the formation of adducts at the β-carbon.

  • Polymerization: Strong Lewis acids, and to a lesser extent Brønsted acids, can catalyze the polymerization of cyclopentenone derivatives, leading to the formation of oligomeric or polymeric materials.[6][7] This is often observed as a change in the solution's viscosity or the appearance of insoluble matter.

Q2: I'm observing a new, more polar spot on my TLC plate after acidic treatment. What could it be?

A2: A more polar spot likely indicates the formation of a product with increased polarity. A common reaction in aqueous acidic media is the Michael addition of water (hydration) across the double bond. This would result in the formation of 2-(1-hydroxypentyl)cyclopentanone, which is significantly more polar than the starting material due to the new hydroxyl group.

Q3: My reaction solution turned dark brown and viscous after adding an acid catalyst. What is the likely cause?

A3: The darkening of the solution and an increase in viscosity are classic indicators of polymerization.[6][7] Acid catalysts can initiate the polymerization of α,β-unsaturated ketones. This process can be difficult to control and often leads to a complex mixture of oligomers and polymers, resulting in significant loss of your target compound.

Q4: Can the double bond of this compound shift its position under acidic conditions?

A4: Yes, this is a common acid-catalyzed isomerization reaction. The exocyclic double bond can migrate to the thermodynamically more stable endocyclic position, yielding 2-pentyl-2-cyclopenten-1-one.[3] This isomer may have different reactivity and analytical retention times, so it is crucial to monitor for its formation.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Rapid loss of starting material with no single major product peak in HPLC/GC-MS.Polymerization: The compound may be forming high molecular weight oligomers/polymers that are not eluting or are poorly characterized by standard methods.[6][8]• Reduce the concentration of the acid catalyst.• Perform the reaction at a lower temperature.• Use a milder acid catalyst (e.g., switch from a strong Lewis acid to a weaker Brønsted acid).• Reduce the reaction time.
Appearance of a new major peak in HPLC with a similar mass spectrum.Isomerization: The exocyclic double bond has likely migrated to the endocyclic position.[3]• Confirm the structure of the new peak using NMR spectroscopy.• If isomerization is undesirable, consider using non-acidic conditions for your reaction.• If the isomer is acceptable, adjust your purification strategy to isolate it.
Formation of multiple new products. General Degradation/Michael Addition: The compound may be undergoing multiple reactions, such as hydration, addition of solvent molecules (if nucleophilic), or other side reactions.[5][9]• Use aprotic solvents if possible to avoid the addition of water or alcohol.• Lower the reaction temperature to improve selectivity.• Carefully degas solvents to remove dissolved oxygen, which can sometimes contribute to side reactions.
Inconsistent reaction outcomes. Variable Acid Strength/Water Content: The presence of trace amounts of water can affect the effective strength of the acid and introduce a competing nucleophile.• Use anhydrous solvents and reagents.• Standardize the acid source and concentration precisely for each experiment.• Consider using a buffered acidic solution to maintain a constant pH.[10]

Potential Degradation Pathways

Under acidic conditions, this compound can undergo several transformations. The diagram below illustrates the most probable pathways: Isomerization to the endocyclic alkene, Michael addition of water leading to a hydrated product, and polymerization.

G start This compound protonated Protonated Intermediate (Activated Enone) start->protonated H⁺ (Acid Catalyst) isomer Isomerization Product (2-Pentyl-2-cyclopenten-1-one) protonated->isomer Isomerization hydrated Michael Addition Product (e.g., Hydration) protonated->hydrated +H₂O (Nucleophile) polymer Polymerization protonated->polymer Chain Reaction

Caption: Potential acid-catalyzed degradation pathways.

Quantitative Stability Data (Illustrative)

The following table provides illustrative data on the stability of this compound in aqueous buffered solutions at 37°C. This data is representative of typical α,β-unsaturated ketone behavior and should be used as a guideline. Actual stability will depend on the specific acid, concentration, and temperature.

Time (hours)% Remaining (pH 4.0 Acetate Buffer)% Remaining (pH 2.0 HCl/KCl Buffer)
0 100.0%100.0%
1 98.2%91.5%
4 92.1%65.3%
8 85.0%41.2%
24 64.5%15.8%

Experimental Protocols

Protocol 1: Acidic Stability Assessment

This protocol outlines a procedure to assess the stability of this compound at different acidic pH values.[10][11]

Workflow Diagram

G prep_stock 1. Prepare Stock Solution (10 mM in DMSO) incubate 3. Incubate Spike stock into buffers (final conc. 10 µM). Incubate at 37°C. prep_stock->incubate prep_buffer 2. Prepare Acidic Buffers (e.g., pH 2, 4, 6) prep_buffer->incubate sample 4. Sample Collection Withdraw aliquots at time points (0, 1, 4, 8, 24h). incubate->sample quench 5. Quench Reaction Add aliquot to cold Methanol/Acetonitrile to stop degradation. sample->quench analyze 6. Analyze by HPLC Quantify remaining parent compound. quench->analyze

Caption: Workflow for conducting an acidic stability assay.

Methodology:

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Acidic buffers (e.g., 100 mM acetate for pH 4-6, 100 mM KCl/HCl for pH 2).[11]

    • Methanol or Acetonitrile, HPLC grade (for quenching)

    • Incubator or water bath set to 37°C

    • HPLC system with UV detector

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In separate vials for each time point, add the appropriate volume of acidic buffer.

    • Initiate the experiment by adding a small volume of the DMSO stock solution to each buffer vial to achieve a final concentration of ~10-20 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from the respective vial.

    • Immediately quench the reaction by adding the aliquot to an equal volume of cold methanol or acetonitrile to precipitate buffer salts and halt degradation.

    • Analyze all quenched samples by a validated HPLC method (see Protocol 2).

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: HPLC Analytical Method

This protocol provides a starting point for the quantitative analysis of this compound. Method optimization may be required.[12][13]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~245 nm (scan for λmax of the α,β-unsaturated ketone chromophore)
Run Time ~15 minutes

Troubleshooting Logic Diagram

If you are facing stability issues, use the following decision tree to diagnose the problem.

G start Problem: Low yield or loss of starting material. check_hplc Analyze crude reaction mixture by HPLC/LCMS. What do you observe? start->check_hplc observe_isomer A new major peak with same mass? check_hplc->observe_isomer observe_polymer Broad baseline hump or no clear peaks? check_hplc->observe_polymer observe_multiple Multiple new, smaller peaks? check_hplc->observe_multiple res_isomer Likely Isomerization. Confirm with NMR. Consider milder conditions. observe_isomer->res_isomer Yes res_polymer Likely Polymerization. Reduce acid concentration and/or temperature. observe_polymer->res_polymer Yes res_multiple General Degradation/Side Reactions. Lower temperature, use aprotic solvent. observe_multiple->res_multiple Yes

Caption: A decision tree for troubleshooting stability issues.

References

Troubleshooting low conversion rates in 2-alkylidenecyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-alkylidenecyclopentanones. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-alkylidenecyclopentanones?

A1: The two most common and versatile methods for synthesizing 2-alkylidenecyclopentanones are the Palladium-Catalyzed Cross-Coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides and the base-catalyzed Aldol Condensation (specifically, the Claisen-Schmidt condensation) between cyclopentanone and an aldehyde.

Q2: My reaction has a low conversion rate. What are the general areas I should investigate?

A2: Low conversion rates can typically be attributed to one or more of the following factors:

  • Catalyst Issues: Inactive, poisoned, or insufficient catalyst loading.

  • Reagent Quality: Impurities in starting materials or solvents.

  • Reaction Conditions: Suboptimal temperature, reaction time, or mixing.

  • Reaction Equilibrium: The reaction may be reversible and not driven to completion.

  • Side Reactions: Competing reaction pathways that consume starting materials.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed kinetic analysis and to observe the formation of intermediates, in-situ monitoring techniques such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]

Troubleshooting Guide: Low Conversion Rates

This guide is divided into sections for the two primary synthetic methods.

Method 1: Palladium-Catalyzed Cross-Coupling

Issue: Low or no product formation in the palladium-catalyzed synthesis of 2-alkylidenecyclopentanones.

This synthetic route involves the reaction of an aryl or vinylic halide with a 1-(1-alkynyl)cyclobutanol in the presence of a palladium catalyst.[1][2][3][4][5]

Troubleshooting Workflow:

G start Low Conversion Rate catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions workup Review Workup Procedure start->workup solution1 Increase catalyst/ligand loading. Use a different Pd source (e.g., Pd(OAc)2). Ensure inert atmosphere. catalyst->solution1 solution2 Purify starting materials (halide, cyclobutanol). Use anhydrous, degassed solvent. reagents->solution2 solution3 Increase temperature (e.g., to 80 °C). Extend reaction time. Ensure efficient stirring. conditions->solution3 solution4 Ensure complete extraction of the product. Check for product volatility. workup->solution4

Caption: Troubleshooting workflow for low conversion rates in Pd-catalyzed synthesis.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Catalyst Deactivation Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Degas the solvent prior to use.
Insufficient Catalyst or Ligand Increase the catalyst loading (e.g., up to 10 mol % of Pd(OAc)₂) and the phosphine ligand concentration (e.g., 20 mol % of PPh₃).[3][4]
Inappropriate Palladium Source The choice of palladium precursor can be critical. If using a Pd(0) source like Pd(PPh₃)₄ is unsuccessful, try a Pd(II) precursor such as Pd(OAc)₂ which is reduced in situ.[2]
Impure Starting Materials Impurities in the aryl/vinylic halide or the 1-(1-alkynyl)cyclobutanol can poison the catalyst. Purify the starting materials by recrystallization or chromatography.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. A temperature of 80 °C has been shown to be effective.[2]
Incorrect Base or Solvent The choice of base and solvent is crucial. Diisopropylethylamine in DMF has been used successfully.[3][4]
Method 2: Aldol Condensation (Claisen-Schmidt Reaction)

Issue: Low yield of 2-alkylidenecyclopentanone in the base-catalyzed condensation of cyclopentanone with an aldehyde.

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[6]

Troubleshooting Workflow:

G start Low Conversion Rate catalyst Evaluate Catalyst start->catalyst side_reactions Check for Side Reactions start->side_reactions conditions Adjust Reaction Conditions start->conditions reagents Examine Reagents start->reagents solution1 Use a stronger base (e.g., NaOH, KOH). Consider a solid-supported catalyst for easier separation. catalyst->solution1 solution2 Use an excess of cyclopentanone. Slowly add the aldehyde to the reaction mixture. side_reactions->solution2 solution3 Optimize temperature (e.g., 40-170 °C). Adjust reaction time. Consider solvent-free conditions. conditions->solution3 solution4 Ensure purity of cyclopentanone and aldehyde. Use a non-enolizable aldehyde if possible. reagents->solution4

Caption: Troubleshooting workflow for low yields in Aldol Condensation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Ineffective Catalyst Acidic catalysts can lead to low conversion and yield.[7][8] Basic catalysts, such as NaOH or KOH, are generally more effective. Solid-supported catalysts like CaO or hydrotalcites can also be used and facilitate easier product purification.[7]
Self-Condensation of the Aldehyde If the aldehyde has α-hydrogens, it can undergo self-condensation, reducing the yield of the desired cross-condensation product. Using an aldehyde without α-hydrogens (e.g., benzaldehyde) minimizes this side reaction.
Self-Condensation of Cyclopentanone Cyclopentanone can also undergo self-condensation. To favor the cross-condensation, a molar excess of cyclopentanone relative to the aldehyde can be used.[9]
Formation of Bis-alkylidene Product The product, a 2-alkylidenecyclopentanone, can sometimes react with a second molecule of the aldehyde to form a 2,5-dialkylidenecyclopentanone. Slowly adding the aldehyde to the reaction mixture containing cyclopentanone and the base can help to minimize this.
Unfavorable Reaction Equilibrium The initial aldol addition is often reversible. Driving the reaction to completion may require removal of the water byproduct or using conditions that favor the dehydrated condensation product.
Suboptimal Temperature The optimal reaction temperature can vary significantly depending on the specific substrates and catalyst used. A range of 40 °C to 170 °C has been reported in the literature.[7]

Data on Reaction Yields

Palladium-Catalyzed Synthesis of 2-(4-Methylbenzylidene)cyclopentanone
Catalyst (10 mol %)Ligand (20 mol %)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃i-Pr₂NEtDMF801270

Data from Org. Lett. 2000, 2, 21, 3325-3327.[2]

Aldol Condensation of Furfural with 3-Pentanone
Catalyst (0.25 mol%)Temperature (°C)Time (h)Molar Ratio (Furfural:3-Pentanone)Max. Yield of C₁₀ Product (%)
CaO17071:2~60
KF/Al₂O₃17071:2~60

Data from RSC Adv., 2023, 13, 9999-10013.[7]

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Alkylidenecyclopentanones

A mixture of the 1-(1-alkynyl)cyclobutanol (1 equiv.), the aryl or vinylic iodide (2 equiv.), Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), diisopropylethylamine (2 equiv.), and n-Bu₄NCl (2 equiv.) in DMF is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ether and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-alkylidenecyclopentanone.[2][3][4]

General Procedure for Base-Catalyzed Aldol Condensation

To a stirred solution of cyclopentanone and the aldehyde in a suitable solvent (or under solvent-free conditions), the base catalyst (e.g., NaOH, KOH, or a solid base) is added. The reaction mixture is stirred at the desired temperature for the appropriate amount of time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by neutralizing the catalyst (if necessary), extracting the product with an organic solvent, washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by chromatography or recrystallization.[10]

Reaction Mechanism

Base-Catalyzed Aldol Condensation of Cyclopentanone and an Aldehyde

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Cyclopentanone Cyclopentanone Enolate Enolate Cyclopentanone->Enolate OH- EnolateAldehyde EnolateAldehyde Alkoxide Intermediate Alkoxide Intermediate EnolateAldehyde->Alkoxide Intermediate Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct H2O 2-Alkylidenecyclopentanone 2-Alkylidenecyclopentanone Aldol Adduct->2-Alkylidenecyclopentanone -H2O

Caption: Mechanism of the base-catalyzed Aldol Condensation.

References

Technical Support Center: Purification of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Pentylidenecyclopentan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via aldol condensation?

A1: The primary impurities typically encountered are:

  • Unreacted Starting Materials: Cyclopentanone and n-valeraldehyde.

  • Self-Condensation Products: Impurities arising from the self-condensation of n-valeraldehyde (e.g., 2-propyl-2-heptenal) and cyclopentanone (e.g., 2-cyclopentylidene-cyclopentanone).[1][2]

  • Solvent Residues: Depending on the reaction conditions, solvents such as toluene or m-xylene may be present.[2]

  • Catalyst Residues: If a solid catalyst is used and filtration is incomplete.

Q2: What are the recommended purification methods for this compound?

A2: A multi-step approach is generally most effective:

  • Aqueous Workup: Washing the crude product with a saturated sodium chloride (brine) solution to remove water-soluble impurities.

  • Drying: Using an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.

  • Distillation: Atmospheric distillation to remove low-boiling solvents and unreacted starting materials, followed by vacuum distillation to purify the final product.

  • Column Chromatography: For achieving very high purity by separating the desired product from closely related impurities.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The following techniques are commonly employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and quantifying residual starting materials and side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of the desired product and any impurities present.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the α,β-unsaturated ketone functional group and the absence of hydroxyl groups from aldol addition intermediates.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup

Symptoms:

  • Significantly less organic material recovered than expected after washing with brine.

  • Formation of a persistent emulsion at the interface of the organic and aqueous layers.

Possible Causes and Solutions:

CauseSolution
Emulsion Formation Emulsions can be difficult to break. Try adding more brine to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation. In persistent cases, filtering the entire mixture through a pad of Celite® may be effective.
Product Dissolved in Aqueous Layer While this compound has low water solubility, excessive washing with large volumes of water can lead to some product loss. Use saturated brine for washing as it reduces the solubility of organic compounds in the aqueous layer.
Problem 2: Inefficient Separation During Vacuum Distillation

Symptoms:

  • Broad boiling point range observed during distillation.

  • GC-MS analysis of the distilled product shows the presence of high-boiling impurities.

  • Product codistills with impurities.

Possible Causes and Solutions:

CauseSolution
Inadequate Vacuum Check all connections for leaks. Ensure all ground glass joints are properly greased and sealed. Verify the performance of your vacuum pump or aspirator.
Bumping of the Liquid Uneven boiling can lead to poor separation. Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.
Inefficient Fractionating Column For impurities with boiling points close to the product, a simple distillation setup may not be sufficient. Consider using a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
Decomposition at High Temperatures If the distillation temperature is too high, the product may decompose. Ensure you are using a low enough pressure to allow for distillation at a moderate temperature.
Problem 3: Unexpected Peaks in GC-MS Analysis of Purified Product

Symptoms:

  • GC-MS chromatogram shows peaks other than the main product.

Possible Causes and Solutions:

CauseSolution
Isomeric Impurities The aldol condensation can sometimes produce isomeric byproducts with similar boiling points to this compound. If distillation is insufficient, purification by flash column chromatography is recommended.
Thermal Decomposition in GC Inlet Some compounds can decompose at the high temperatures of the GC injection port. Try lowering the inlet temperature to see if the impurity peaks are reduced.
Contamination Contamination can be introduced from solvents, glassware, or the GC system itself. Run a blank (injecting only the solvent) to check for system contamination.

Quantitative Data

The following table presents representative data on the conversion of starting materials and the selectivity for this compound formation under specific catalytic conditions. This illustrates how reaction conditions can influence the impurity profile of the crude product.

CatalystReaction Temperature (°C)Conversion of n-valeraldehyde (%)Selectivity for this compound (%)Major Side ProductsReference
FeO–MgO130Not specified~75Self-condensation products of valeraldehyde[1][2]
Hydrotalcite809390Self-condensation products of valeraldehyde and cyclopentanone

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Aqueous Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of saturated sodium chloride (brine) solution.

    • Gently swirl the funnel to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing step with another portion of brine.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add anhydrous sodium sulfate or magnesium sulfate until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for 15-20 minutes.

    • Filter the dried organic solution to remove the drying agent.

  • Solvent Removal:

    • If a high-boiling solvent was used in the reaction, remove it using a rotary evaporator.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. Ensure all joints are lightly greased.

    • Add a magnetic stir bar to the distillation flask containing the crude product.

    • Begin stirring and slowly apply vacuum.

    • Once a stable vacuum is achieved, gently heat the distillation flask.

    • Collect the fraction corresponding to the boiling point of this compound at the recorded pressure.

Protocol 2: Flash Column Chromatography for High Purity
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and its impurities. A mixture of hexanes and ethyl acetate is often a good starting point.

  • Column Packing:

    • Securely clamp a flash chromatography column in a vertical position.

    • Pack the column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the partially purified this compound in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound AqueousWorkup Aqueous Workup (Brine Wash) CrudeProduct->AqueousWorkup Drying Drying (Anhydrous Na2SO4) AqueousWorkup->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation PartiallyPure Partially Purified Product VacuumDistillation->PartiallyPure ColumnChromatography Flash Column Chromatography PartiallyPure->ColumnChromatography PureProduct High-Purity this compound ColumnChromatography->PureProduct

Caption: Purification workflow for this compound.

TroubleshootingLogic start Problem Encountered During Purification low_yield Low Yield After Workup? start->low_yield inefficient_dist Inefficient Distillation? start->inefficient_dist impure_gcms Impure by GC-MS? start->impure_gcms emulsion Check for Emulsion low_yield->emulsion Yes vacuum_check Check Vacuum and Leaks inefficient_dist->vacuum_check Yes bumping_check Use Magnetic Stirring inefficient_dist->bumping_check Yes fractionating_column Consider Fractionating Column inefficient_dist->fractionating_column Yes isomers Isomeric Impurities Suspected impure_gcms->isomers Yes chromatography Perform Column Chromatography isomers->chromatography

Caption: Troubleshooting logic for purification issues.

References

Preventing polymerization of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 2-Pentylidenecyclopentan-1-one during experiments and storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an α,β-unsaturated ketone. This class of compounds possesses a carbon-carbon double bond conjugated with a carbonyl group, making the β-carbon susceptible to nucleophilic attack and the entire molecule prone to free-radical polymerization.[1] This polymerization is an undesirable reaction that can lead to the formation of oligomers or high molecular weight polymers, rendering the compound unusable for its intended purpose.

Q2: What factors can initiate the polymerization of this compound?

A2: Polymerization can be initiated by several factors, including:

  • Heat: Elevated temperatures can provide the energy needed to initiate the formation of free radicals.

  • Light: UV light, in particular, can trigger photopolymerization.

  • Presence of Initiators: Contaminants that can act as free-radical initiators (e.g., peroxides) can start the polymerization cascade.

  • Absence of Inhibitors: Without the presence of a polymerization inhibitor, the monomer is highly susceptible to spontaneous polymerization.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[2] For α,β-unsaturated ketones, the most common inhibitors are radical scavengers. They interrupt the chain reaction of polymerization by reacting with and neutralizing the highly reactive free radicals that propagate the polymer chain.

Q4: Which inhibitors are recommended for this compound?

A4: While specific data for this compound is limited, common and effective inhibitors for structurally similar α,β-unsaturated ketones include:

  • Butylated hydroxytoluene (BHT)

  • Monomethyl ether hydroquinone (MEHQ or 4-methoxyphenol)

  • Hydroquinone (HQ)

These are phenolic inhibitors that are particularly effective in the presence of oxygen.[2]

Q5: What is the role of oxygen in preventing polymerization with phenolic inhibitors?

A5: Phenolic inhibitors like BHT, MEHQ, and HQ require the presence of dissolved oxygen to function effectively. Oxygen reacts with the initial monomer radical to form a peroxide radical, which is then scavenged by the phenolic inhibitor.[2] Therefore, storing the monomer under an inert atmosphere like pure nitrogen can render these inhibitors ineffective.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased viscosity or solidification of the sample Polymerization has occurred.Discard the sample safely according to your institution's guidelines. Do not attempt to use or purify the polymerized material. Review storage conditions and inhibitor levels for remaining stock.
Discoloration of the sample (e.g., yellowing) This may be an early sign of degradation or oligomerization.Test a small aliquot of the sample for purity. If impurities are detected, consider re-purification if feasible, or discard the sample. Ensure the storage container is opaque or amber to protect from light.
Inconsistent experimental results Partial polymerization of the starting material may be occurring.Check the purity of the this compound before each use. If stored for an extended period, consider passing it through a column of activated alumina to remove any oligomers and inhibitor immediately before the experiment.
Precipitate formation in the sample This could be the inhibitor precipitating out of solution or the onset of polymerization.Check the solubility of the inhibitor at the storage temperature. If it is the inhibitor, gentle warming and agitation may redissolve it. If the precipitate is insoluble, it is likely a polymer, and the sample should be discarded.

Quantitative Data on Inhibitor Concentrations

The following table summarizes typical inhibitor concentrations used for stabilizing α,β-unsaturated monomers. The optimal concentration for this compound may require empirical determination but these ranges provide a good starting point.

Inhibitor Typical Concentration Range (ppm) Notes
Butylated hydroxytoluene (BHT) 100 - 1000A study on experimental resin composites showed that BHT concentrations between 0.25 and 0.5 wt% (2500-5000 ppm) were optimal for reducing shrinkage stress without negatively affecting other properties.[3] For storage, lower concentrations are generally used.
Monomethyl ether hydroquinone (MEHQ) 10 - 500Commonly used for the storage and transport of industrial monomers.[2]
Hydroquinone (HQ) 200 - 2000Effective, but can impart more color than MEHQ or BHT.

Experimental Protocols

Protocol 1: Storage of this compound
  • Inhibitor Addition: Ensure that the this compound is stored with an appropriate inhibitor, such as BHT or MEHQ, within the recommended concentration range (e.g., 200 ppm).

  • Container Selection: Store the compound in a tightly sealed, opaque or amber glass bottle to protect it from light.

  • Temperature Control: Store the container in a cool, dark place, preferably refrigerated (2-8 °C). Avoid freezing, as this can cause the inhibitor to crystallize out of solution.

  • Atmosphere: Store under an atmosphere containing oxygen (e.g., air) to ensure the effectiveness of phenolic inhibitors. Do not store under an inert atmosphere like nitrogen unless an anaerobic inhibitor is used.

  • Monitoring: Regularly inspect the sample for any signs of polymerization, such as increased viscosity, discoloration, or precipitate formation.

Protocol 2: Removal of Inhibitor Prior to Reaction

For many chemical reactions, the presence of a polymerization inhibitor can be detrimental. The following is a general procedure for removing phenolic inhibitors.

  • Column Chromatography: Prepare a short column packed with a suitable adsorbent, such as activated basic alumina or a dedicated inhibitor removal resin.

  • Elution: Dissolve the inhibited this compound in a minimal amount of a non-polar solvent (e.g., diethyl ether or hexanes).

  • Application: Gently apply the solution to the top of the column.

  • Collection: Elute the purified, inhibitor-free monomer with the same solvent and collect the fractions. The inhibitor will be retained on the column.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Immediate Use: Use the freshly purified, inhibitor-free this compound immediately, as it will be highly prone to polymerization.

Visualizations

experimental_workflow Experimental Workflow for Using this compound storage Store with Inhibitor (e.g., 200 ppm BHT) in a cool, dark place check_purity Check Purity (e.g., NMR, GC-MS) storage->check_purity inhibitor_removal Remove Inhibitor (e.g., Alumina Column) check_purity->inhibitor_removal If inhibitor interferes reaction Use Immediately in Reaction check_purity->reaction If inhibitor is compatible inhibitor_removal->reaction post_reaction Reaction Work-up reaction->post_reaction

Caption: Workflow for handling this compound.

troubleshooting_logic Troubleshooting Polymerization Issues start Observe Increased Viscosity or Solidification is_polymerized Has Polymerization Occurred? start->is_polymerized discard Discard Sample Safely is_polymerized->discard Yes review Review Storage Conditions: - Temperature - Light Exposure - Inhibitor Level is_polymerized->review No, but signs of instability discard->review remediate Adjust Storage for Remaining Samples review->remediate

Caption: Decision tree for troubleshooting polymerization.

inhibition_pathway Mechanism of Phenolic Inhibition M Monomer (M) M_radical Monomer Radical (M•) M->M_radical Initiation (Heat, Light) MOO_radical Peroxide Radical (MOO•) M_radical->MOO_radical + O2 Polymer Polymer (M-M•) M_radical->Polymer Propagation O2 Oxygen (O2) Inactive_product Inactive Product MOO_radical->Inactive_product + In-H Inhibitor Phenolic Inhibitor (In-H)

Caption: Simplified signaling pathway of radical scavenging by phenolic inhibitors.

References

Technical Support Center: Synthesis of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Pentylidenecyclopentan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently cited scalable method is the Claisen-Schmidt condensation reaction between n-valeraldehyde and cyclopentanone. This reaction is typically catalyzed by a solid base, such as potassium fluoride on alumina (KF/Al₂O₃), or alkali hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

Q2: What are the typical yields and purity I can expect from the condensation reaction?

A2: With an optimized process using a potassium fluoride/alumina catalyst, yields can be as high as 85.3% with a purity of up to 99.5% as determined by gas chromatography.[1] However, yields can vary, with some examples reporting around 62.7%.[1]

Q3: What are the critical parameters to control during the reaction?

A3: Temperature control is crucial. The condensation reaction is often exothermic, and maintaining a consistent temperature (e.g., around 30°C) is important for preventing side reactions and maximizing yield.[1][2] The rate of addition of the reactants should also be carefully controlled.

Q4: How is the final product typically purified?

A4: Purification involves a multi-step workup process. After filtering out the solid catalyst, the filtrate is typically washed with a saturated sodium chloride (NaCl) solution. The organic layer is then dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄). The final product is isolated by vacuum distillation.[1][2]

Q5: Can the catalyst be regenerated and reused?

A5: Yes, the potassium fluoride/alumina catalyst can be regenerated. The solid catalyst recovered from the reaction mixture can be washed with a solvent like absolute ethanol and then reactivated by heating in an oven at approximately 120°C for a few hours.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient Catalyst: The KF/Al₂O₃ catalyst may be improperly prepared or deactivated.Ensure the catalyst is properly prepared by dissolving potassium fluoride in water, adding alumina, and drying thoroughly at ~120°C for at least 4 hours.[1][2] For subsequent runs, ensure the catalyst is properly regenerated.
Poor Temperature Control: Allowing the reaction temperature to rise significantly above the optimal 30°C can lead to side reactions, such as self-condensation of valeraldehyde.Use a cooling bath to maintain a steady reaction temperature. Add the reactant mixture dropwise to control the exothermic reaction.[1][2]
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.After the initial addition of reactants, continue stirring for at least one hour to ensure the reaction is complete.[1] Monitor reaction progress using TLC or GC analysis if possible.
Low Purity Presence of Isomers: An alternative synthesis starting from allyl 1-pentyl-2-oxocyclopentanecarboxylate is known to produce both 2-pentyl-2-cyclopenten-1-one and 2-pentylidenecyclopentanone, which can be difficult to separate.[3]If isomer separation is an issue, consider a more selective synthesis route like the direct condensation of valeraldehyde and cyclopentanone.[1]
Inefficient Purification: Residual starting materials or byproducts may co-distill with the product.Ensure the post-reaction workup is thorough. This includes washing with saturated NaCl solution to remove water-soluble impurities and completely drying the organic layer.[1] Optimize vacuum distillation conditions (e.g., pressure at 3 mmHg, temperature at 98-100°C) to achieve a clean separation.[1]
Reaction Fails to Start Inactive Catalyst: The catalyst may be completely inactive due to moisture or improper preparation.Prepare a fresh batch of catalyst, ensuring all steps are followed precisely, especially the drying phase.
Poor Quality Reagents: Cyclopentanone or n-valeraldehyde may be old or contain impurities that inhibit the reaction.Use freshly distilled or high-purity reagents. Check the purity of starting materials via GC or NMR before starting the reaction.

Experimental Protocols

Key Experiment: Synthesis via Aldol Condensation

This protocol is based on the method described in patent CN102001925B, which utilizes a potassium fluoride/alumina catalyst.[1]

1. Catalyst Preparation (Potassium Fluoride/Alumina):

  • Dissolve 580g of potassium fluoride (KF) in 1000 mL of deionized water.

  • To this solution, add 1000g of 100-mesh particulate alumina (Al₂O₃).

  • Stir the mixture vigorously at 65°C for 1 hour.

  • Increase the temperature to evaporate the water completely.

  • Dry the resulting solid catalyst in an oven at approximately 120°C for 4 hours.

2. Condensation Reaction:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add the prepared KF/Al₂O₃ catalyst and 1000 mL of toluene.

  • Prepare a mixed solution of 500g of n-valeraldehyde and additional cyclopentanone in toluene.

  • While stirring the catalyst slurry, add the n-valeraldehyde/cyclopentanone solution dropwise from the funnel.

  • Maintain the reaction temperature at approximately 30°C using a cooling bath. Control the addition rate to complete the addition over two hours.

  • After the addition is complete, continue to stir the mixture for an additional hour.

3. Product Isolation and Purification:

  • Cool the reaction mixture and filter to remove the solid catalyst.

  • Transfer the filtrate to a separatory funnel and wash with a saturated NaCl solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Recover the toluene and excess cyclopentanone via atmospheric distillation.

  • Purify the final product, this compound, by vacuum distillation at a pressure of 3 mmHg and a temperature of 98-100°C.[1]

Data Presentation

Table 1: Summary of Reported Yields and Conditions

Synthesis MethodReactantsCatalystReported YieldReported PuritySource
Aldol Condensationn-Valeraldehyde, CyclopentanonePotassium Fluoride / Alumina85.3%99.4%[1]
Aldol Condensationn-Valeraldehyde, CyclopentanonePotassium Fluoride / Alumina62.7%99.5%[1]
Decarboxylative AlkylationAllyl 1-pentyl-2-oxocyclopentanecarboxylatePalladium Acetate / Phosphine Ligand13%*Not Specified[3]

*Note: This reaction also produced 65% of the isomeric 2-pentyl-2-cyclopenten-1-one.

Visualizations

G cluster_prep Catalyst Preparation cluster_reaction Synthesis Workflow cluster_purification Purification KF Potassium Fluoride (KF) Mix Mix & Stir (65°C, 1 hr) KF->Mix Al2O3 Alumina (Al₂O₃) Al2O3->Mix H2O Water H2O->Mix Dry Evaporate & Dry (120°C, 4 hrs) Mix->Dry Catalyst Active KF/Al₂O₃ Catalyst Dry->Catalyst Reactor Reaction Vessel (30°C) Catalyst->Reactor Reactants n-Valeraldehyde + Cyclopentanone (in Toluene) Reactants->Reactor Dropwise addition (2 hrs) Stir Stir (1 hr) Reactor->Stir Filter Filtration Stir->Filter Filtrate Filtrate Filter->Filtrate Solid_Waste Used Catalyst (Regenerate or Dispose) Filter->Solid_Waste Wash Wash (sat. NaCl) Filtrate->Wash Dry_Na2SO4 Dry (Na₂SO₄) Wash->Dry_Na2SO4 Distill_atm Atmospheric Distillation (Solvent Recovery) Dry_Na2SO4->Distill_atm Distill_vac Vacuum Distillation (98-100°C, 3 mmHg) Distill_atm->Distill_vac Product Pure this compound Distill_vac->Product

Caption: Workflow for the synthesis and purification of this compound.

G start Low Yield or Purity Issue check_catalyst Is Catalyst Active? start->check_catalyst check_temp Was Temperature Controlled (~30°C)? check_catalyst->check_temp Yes sol_catalyst Solution: Prepare fresh or regenerate catalyst. check_catalyst->sol_catalyst No check_time Was Reaction Time Sufficient? check_temp->check_time Yes sol_temp Solution: Use cooling bath and control addition rate. check_temp->sol_temp No check_purification Was Purification Thorough? check_time->check_purification Yes sol_time Solution: Increase stirring time post-addition. check_time->sol_time No sol_purification Solution: Ensure proper washing, drying, and vacuum distillation. check_purification->sol_purification No end_ok Problem Resolved check_purification->end_ok Yes sol_catalyst->end_ok sol_temp->end_ok sol_time->end_ok sol_purification->end_ok

Caption: Troubleshooting logic for low yield or purity issues.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of (E)- and (Z)-2-Pentylidenecyclopentan-1-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Structural and Logical Relationship of Isomers

The logical relationship between the (E) and (Z)-isomers of 2-pentylidenecyclopentan-1-one is defined by the spatial arrangement of substituents around the exocyclic carbon-carbon double bond. In the (E)-isomer (entgegen), the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z)-isomer (zusammen), they are on the same side. For this compound, the cyclopentanone ring and the propyl group of the pentylidene chain are the determining substituents.

isomers cluster_E (E)-2-Pentylidenecyclopentan-1-one cluster_Z (Z)-2-Pentylidenecyclopentan-1-one E_structure Z_structure Isomerism Isomerism Isomerism->E_structure E configuration Isomerism->Z_structure Z configuration

Caption: Geometric Isomerism in this compound.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the (E) and (Z)-isomers of this compound.

Infrared (IR) Spectroscopy

The primary diagnostic peak in the IR spectrum is the C=O stretching frequency of the α,β-unsaturated ketone.

Functional Group(E)-Isomer Wavenumber (cm⁻¹)(Z)-Isomer Wavenumber (cm⁻¹) (Predicted)
C=O Stretch~1715Slightly different from the (E)-isomer, likely within the 1710-1720 cm⁻¹ range.
C=C Stretch~1650Similar to the (E)-isomer, in the 1640-1660 cm⁻¹ range.

Note: The provided data for the (E)-isomer is from a vapor phase IR spectrum and may differ slightly from a liquid or solid phase spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Key differences are anticipated in the chemical shift of the vinylic proton (=CH-).

Proton Environment(E)-Isomer Chemical Shift (δ, ppm) (Predicted)(Z)-Isomer Chemical Shift (δ, ppm) (Predicted)
Vinylic Proton (=CH-)~6.5 - 7.0~5.8 - 6.3
Allylic Protons (-CH₂-C=)~2.2 - 2.5~2.2 - 2.5
Other CH₂ and CH₃ protons~0.9 - 2.0~0.9 - 2.0

The vinylic proton in the (E)-isomer is expected to be deshielded and appear at a lower field (higher ppm value) due to its proximity to the electron-withdrawing carbonyl group. In the (Z)-isomer, this proton is further from the carbonyl group and should therefore appear at a higher field.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the carbonyl carbon and the carbons of the double bond are expected to be the most informative for distinguishing between the isomers.

Carbon Environment(E)-Isomer Chemical Shift (δ, ppm)(Z)-Isomer Chemical Shift (δ, ppm) (Predicted)
Carbonyl Carbon (C=O)~209Expected to be slightly different from the (E)-isomer.
Quaternary Olefinic Carbon (>C=)~135Expected to be different from the (E)-isomer.
Tertiary Olefinic Carbon (=CH-)~145Expected to be different from the (E)-isomer.
Other sp³ Carbons~14, 22, 26, 30, 32, 38Similar range to the (E)-isomer, but minor shifts are possible.

Note: The provided ¹³C NMR data for the (E)-isomer is from SpectraBase.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Thin Film IR Spectroscopy.

  • Sample Preparation:

    • ATR: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

    • Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Thin Film (for solids): The solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty accessory (or clean salt plate) is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation:

    • Approximately 5-20 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a clean NMR tube.

    • A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

    • The magnetic field homogeneity is optimized through a process called "shimming."

    • The appropriate pulse sequence for the desired experiment (¹H or ¹³C) is selected, and data is acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

    • The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

This guide provides a foundational comparison of the spectroscopic characteristics of (E)- and (Z)-2-pentylidenecyclopentan-1-one. For definitive structural confirmation, the synthesis and isolation of both pure isomers followed by comprehensive spectroscopic analysis is recommended.

A Comparative Analysis of the Reactivity of 2-Pentylidenecyclopentan-1-one and 2-Pentylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-pentylidenecyclopentan-1-one and 2-pentylidenecyclohexanone. Understanding the distinct reactivity profiles of these α,β-unsaturated ketones is crucial for their application in organic synthesis and as potential scaffolds in drug discovery. This analysis is supported by theoretical principles and outlines experimental protocols for empirical validation.

Introduction

This compound and 2-pentylidenecyclohexanone are α,β-unsaturated ketones, a class of compounds widely utilized as intermediates in a variety of chemical transformations, including Michael additions, Robinson annulations, and various cycloadditions. The primary difference between these two molecules lies in the size of the cycloalkanone ring, which significantly influences their steric and electronic properties, and consequently, their reactivity.

The reactivity of these enones is principally governed by the electrophilicity of the β-carbon in the α,β-unsaturated system and the accessibility of the carbonyl carbon. Ring strain, conformational flexibility, and steric hindrance are key factors that differentiate the five-membered and six-membered ring systems.

Theoretical Reactivity Comparison

The reactivity of these two compounds is largely dictated by the inherent strain and conformational properties of the cyclopentanone and cyclohexanone rings.

This compound: The cyclopentane ring possesses significant torsional strain. The introduction of an sp²-hybridized carbon in the enone system slightly alleviates some of this strain. However, upon nucleophilic attack at the β-carbon (conjugate addition), the resulting enolate intermediate features a carbon that is sp³-hybridized. In the five-membered ring, this can lead to an increase in torsional strain as the ring puckers. Conversely, nucleophilic attack at the carbonyl carbon (1,2-addition) also leads to an sp³-hybridized center, with similar considerations of increased ring strain.

2-Pentylidenecyclohexanone: The cyclohexane ring is considerably more flexible and can adopt a stable chair conformation with minimal angle and torsional strain. The exocyclic double bond in 2-pentylidenecyclohexanone introduces some planarity and potential strain. Upon conjugate addition, the resulting enolate can adopt a conformation that minimizes steric interactions. The transition state leading to the tetrahedral intermediate in a 1,2-addition at the carbonyl carbon is generally less strained in a six-membered ring compared to a five-membered ring.

Predicted Reactivity: Based on these principles, it is generally predicted that the six-membered ring of 2-pentylidenecyclohexanone allows for a more favorable, lower-energy transition state for nucleophilic attack compared to the more rigid and strained five-membered ring of this compound. This would suggest that 2-pentylidenecyclohexanone is likely the more reactive of the two towards nucleophilic additions.

Physicochemical and Spectroscopic Data

A summary of the available and predicted physicochemical and spectroscopic data for the two compounds is presented below. This data is essential for characterizing the compounds and monitoring reaction progress.

PropertyThis compound2-Pentylidenecyclohexanone
Molecular Formula C₁₀H₁₆OC₁₁H₁₈O
Molecular Weight 152.23 g/mol 166.26 g/mol
Boiling Point Not available259-261 °C @ 760 mmHg[1]
Flash Point Not available108.33 °C[1]
¹³C NMR (CDCl₃, ppm) δ ~209 (C=O), ~150 (α-C), ~135 (β-C), and other peaks for the alkyl and ring carbons.Predicted: δ ~200 (C=O), ~145 (α-C), ~138 (β-C), and other peaks for the alkyl and ring carbons.
IR (cm⁻¹) Predicted: ~1715 (C=O stretch), ~1640 (C=C stretch).Predicted: ~1685 (C=O stretch, conjugated), ~1620 (C=C stretch).

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these two compounds, a competitive kinetic experiment or parallel kinetic studies can be performed. A common and informative reaction for this purpose is the Michael addition of a soft nucleophile.

Experimental Protocol: Comparative Kinetics of Michael Addition

Objective: To determine the relative rate of reaction of this compound and 2-pentylidenecyclohexanone with a common nucleophile, such as a thiol.

Materials:

  • This compound

  • 2-Pentylidenecyclohexanone

  • Thiophenol (or another suitable thiol)

  • Triethylamine (as a catalyst)

  • A suitable solvent (e.g., acetonitrile or THF)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of Reaction Mixtures:

    • In two separate, identical reaction vessels, prepare solutions of this compound (0.1 M) and 2-pentylidenecyclohexanone (0.1 M) in the chosen solvent.

    • To each vessel, add the internal standard (0.05 M).

    • Equilibrate the reaction vessels to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation of the Reaction:

    • To each reaction vessel, simultaneously add a solution of thiophenol (0.1 M) and triethylamine (0.01 M) in the same solvent.

    • Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding a dilute acid solution (e.g., 1% HCl in water).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the quenched and extracted samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the disappearance of the starting material (the enone) and the appearance of the Michael adduct product relative to the internal standard.

    • Plot the concentration of the starting material versus time for both reactions.

  • Data Interpretation:

    • Determine the initial rate of reaction for both this compound and 2-pentylidenecyclohexanone.

    • The compound that shows a faster decrease in concentration and a faster formation of the product is the more reactive species under these conditions.

    • For a more rigorous analysis, the data can be fitted to an appropriate rate law to determine the rate constants for each reaction.

Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds.

G Workflow for Reactivity Comparison A Compound Synthesis and Purification B Spectroscopic Characterization (NMR, IR, MS) A->B C Physicochemical Property Determination A->C D Kinetic Experiment Design (e.g., Michael Addition) B->D C->D E Parallel or Competitive Reaction Setup D->E F Time-course Monitoring (GC, HPLC) E->F G Data Analysis and Rate Determination F->G H Reactivity Comparison and Conclusion G->H

Caption: Logical workflow for the comparative reactivity study.

Signaling Pathway Analogy: Electrophilic Activation

While not a biological signaling pathway, the reaction mechanism of a Michael addition can be represented in a similar flowchart style to illustrate the flow of electrons and the key intermediates.

G Michael Addition Reaction Pathway cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation NucH Nucleophile (R-SH) Nuc_anion Activated Nucleophile (R-S⁻) NucH->Nuc_anion Deprotonation Base Base (Et3N) Base->Nuc_anion Enolate Enolate Intermediate Nuc_anion->Enolate Nucleophilic Attack Enone α,β-Unsaturated Ketone Enone->Enolate Product Michael Adduct Enolate->Product Proton Transfer Proton_Source Proton Source (H-Base⁺) Proton_Source->Product

Caption: Generalized pathway for a base-catalyzed Michael addition.

Conclusion

The comparative reactivity of this compound and 2-pentylidenecyclohexanone is a subject of significant interest in synthetic chemistry. Theoretical considerations based on ring strain and conformational analysis suggest that the cyclohexanone derivative is likely to be more reactive towards nucleophiles. However, empirical validation through kinetic studies, as outlined in the provided experimental protocol, is essential to confirm this prediction and to quantify the difference in reactivity. The data and methodologies presented in this guide offer a comprehensive framework for researchers to investigate and utilize the distinct chemical properties of these valuable synthetic intermediates.

References

Validating the Structure of 2-Pentylidenecyclopentan-1-one: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds such as 2-Pentylidenecyclopentan-1-one, an α,β-unsaturated ketone, a variety of spectroscopic techniques can be employed. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical methods for the structural validation of this molecule.

Introduction to this compound

This compound is a cyclic enone with a pentylidene substituent at the α-position. Its structure features a five-membered ring, a conjugated carbonyl system, and a flexible alkyl chain, presenting a unique set of spectroscopic challenges and opportunities for detailed analysis. Accurate structural confirmation is critical for understanding its chemical reactivity, potential biological activity, and for quality control in synthesis.

Comparison of Structural Validation Methods

While 2D NMR offers unparalleled detail in determining the carbon skeleton and proton environments, other spectroscopic methods provide complementary information that, when used in conjunction, can build a highly confident structural assignment.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations).Provides an unambiguous map of the molecular structure.Can be time-consuming to acquire and interpret; requires a relatively concentrated sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula confirmation.Does not provide direct information on atom connectivity or stereochemistry. Fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=C).Fast and simple; excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems.Sensitive to conjugation; can confirm the presence of the enone chromophore.Provides limited structural information beyond the conjugated system.

Structural Validation of this compound using 2D NMR

Disclaimer: The following 2D NMR data is a representative, hypothetical dataset for this compound, generated based on typical chemical shifts and coupling constants for similar structural motifs. It is intended for illustrative purposes.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Number¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)
1209.5---
2138.0---
3145.26.80t7.5
426.52.50t7.2
530.02.10p7.2
6'32.12.25q7.5
7'29.81.50sext7.5
8'22.51.35sext7.5
9'13.90.90t7.5

2D NMR Correlations:

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. Key correlations would be observed between:

    • H-3 and H-6'

    • H-4 and H-5

    • H-6' and H-7'

    • H-7' and H-8'

    • H-8' and H-9'

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond proton-carbon correlations. This would confirm the direct attachment of each proton to its corresponding carbon atom as listed in Table 1.

  • HMBC (Heteronuclear Multiple Bond Correlation): Elucidates long-range (2-3 bond) proton-carbon correlations, which are crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

    • H-3 to C-1, C-2, C-4, and C-7'

    • H-4 to C-2, C-3, and C-5

    • H-5 to C-1, C-3, and C-4

    • H-6' to C-2, C-3, and C-8'

    • H-9' to C-7' and C-8'

These correlations, when analyzed together, provide a definitive and unambiguous validation of the structure of this compound.

Experimental Protocols

2D NMR Spectroscopy:

A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) and placed in a 5 mm NMR tube. All 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a 500 MHz NMR spectrometer.

  • COSY: The experiment is run using a standard gradient-selected pulse sequence.

  • HSQC: A phase-sensitive gradient-selected HSQC experiment is used to obtain one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations.

Alternative Spectroscopic Methods:

  • Mass Spectrometry: A high-resolution mass spectrum (HRMS) is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the molecular formula.

  • Infrared Spectroscopy: An IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a NaCl plate.

  • UV-Vis Spectroscopy: A UV-Vis spectrum is obtained by dissolving a small amount of the compound in ethanol and measuring the absorbance from 200-400 nm.

Visualization of Experimental Workflows and Structural Correlations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Acquisition (500 MHz) cluster_data_analysis Data Analysis Sample (10-20 mg) Sample (10-20 mg) Dissolve in CDCl3 Dissolve in CDCl3 Sample (10-20 mg)->Dissolve in CDCl3 Transfer to NMR tube Transfer to NMR tube Dissolve in CDCl3->Transfer to NMR tube NMR tube NMR tube COSY COSY NMR tube->COSY ¹H-¹H Correlations HSQC HSQC NMR tube->HSQC ¹H-¹³C One-Bond Correlations HMBC HMBC NMR tube->HMBC ¹H-¹³C Long-Range Correlations Structure Validation Structure Validation COSY->Structure Validation HSQC->Structure Validation HMBC->Structure Validation

Caption: Workflow for 2D NMR-based structural validation.

hmbc_correlations cluster_structure Key HMBC Correlations for this compound mol H3 H-3 (6.80 ppm) C1 C-1 (209.5 ppm) H3->C1 C2 C-2 (138.0 ppm) H3->C2 C4 C-4 (26.5 ppm) H3->C4 C7_prime C-7' (29.8 ppm) H3->C7_prime H6_prime H-6' (2.25 ppm) H6_prime->C2 C8_prime C-8' (22.5 ppm) H6_prime->C8_prime

Caption: Key HMBC correlations for structural assignment.

Conclusion

While techniques like Mass Spectrometry, IR, and UV-Vis spectroscopy provide valuable and rapid insights into the molecular formula and functional groups present in this compound, they fall short of providing a complete and unambiguous structural picture. 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, offers a powerful and definitive method for establishing the precise connectivity of all atoms in the molecule. For researchers in drug development and other fields requiring absolute structural certainty, 2D NMR is the gold standard for validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 2-Pentylidenecyclopentan-1-one and other related α,β-unsaturated ketones (enones). Due to a lack of specific published cytotoxicity data for this compound, this comparison focuses on structurally similar compounds to infer potential biological activity and provide a framework for future research. The cytotoxicity of enones is largely attributed to their electrophilic nature, which allows them to react with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.

Quantitative Cytotoxicity Data
CompoundCell Line(s)IC50 (µM)Reference(s)
2-Cyclopenten-1-oneMelanoma and Lung Cancer CellsSub-micromolar[1]
2-Benzylidene-6-(nitrobenzylidene)cyclohexanonesHuman Oral Squamous Carcinoma (HSC-2, HSC-4), Promyelocytic Leukemia (HL-60)Low micromolar[2]
2-Benzylidene indanone derivativeVarious Human Carcinoma Cells0.010 - 14.76[3]
2-HexylidenecyclopentanoneNot specified for cytotoxicity (evaluated for sensitization)Weak sensitizer[4][5][6]
2-Heptylidenecyclopentan-1-oneNot specified for cytotoxicity (evaluated for sensitization)Weak sensitizer[4]

Note: The cytotoxicity of these compounds can vary significantly based on the cell line, exposure time, and specific assay conditions used.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of α,β-unsaturated ketones is influenced by their chemical structure. The presence of the enone moiety is crucial for their biological activity, acting as a Michael acceptor. Substituents on the enone scaffold can modulate reactivity and lipophilicity, thereby affecting cellular uptake and interaction with molecular targets. Generally, increased electrophilicity of the β-carbon enhances reactivity with biological nucleophiles, which can correlate with increased cytotoxicity.

Experimental Protocols

A standard method for assessing the cytotoxicity of compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is typically correlated with cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound and related enones) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

4. MTT Addition:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Solubilization:

  • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of enone compounds using an MTT assay.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition & Analysis cell_seeding Cell Seeding in 96-well plates overnight_incubation Overnight Incubation cell_seeding->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds compound_prep Prepare Serial Dilutions of Enones compound_prep->add_compounds incubation_24_72h Incubate for 24-72h add_compounds->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of enones via MTT assay.

Signaling Pathway

Many cytotoxic enones induce cell death through the mitochondrial (intrinsic) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of effector caspases and subsequent cell death.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Activation cluster_apoptosis Apoptotic Events enone Enone Compound bax Bax/Bak (Pro-apoptotic) enone->bax induces stress bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c promotes apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Effector) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by cytotoxic enones.

References

Catalyst Efficacy in the Synthesis of 2-Pentylidenecyclopentan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-pentylidenecyclopentan-1-one, a valuable intermediate in the fragrance and pharmaceutical industries, is predominantly achieved through the aldol condensation of cyclopentanone and pentanal (valeraldehyde). The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and sustainability of this transformation. This guide provides a comparative analysis of different catalysts employed in this synthesis, supported by experimental data, to aid researchers in catalyst selection and process optimization.

Performance of Heterogeneous Catalysts

Heterogeneous catalysts are widely favored for their ease of separation and potential for reusability, contributing to more sustainable chemical processes. Metal oxides, in particular, have demonstrated significant activity in the aldol condensation to form this compound.

A study investigating the cross-aldol condensation of cyclopentanone with valeraldehyde evaluated a series of heterogeneous metal-modified oxide catalysts. The reactions were conducted in a batch reactor under atmospheric pressure at 130 °C. The results highlighted that an optimal number of strong basic sites on the catalyst surface is crucial for maximizing the ratio of the desired cross-condensation product to self-condensation byproducts.

CatalystYield of this compound (%)
FeO–MgO (deposition precipitation)66
CeO₂–MgOData not specified
FeO–CaOData not specified
CaOData not specified
Table 1: Comparison of Heterogeneous Catalysts in the Synthesis of this compound. The highest yield was achieved with FeO–MgO prepared by the deposition precipitation method.[1]

The FeO–MgO catalyst, prepared via deposition precipitation, exhibited the highest yield of the desired product, reaching 66%.[1] This superior performance is attributed to the presence of both acidic and basic sites on the catalyst surface, which facilitates the different steps of the aldol condensation mechanism.

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of catalytic results. Below is a general protocol for the synthesis of this compound using a heterogeneous catalyst, based on typical procedures for aldol condensations.

General Procedure for Heterogeneously Catalyzed Synthesis:

  • Catalyst Preparation: The metal oxide catalyst (e.g., FeO–MgO) is prepared, for instance, by a deposition precipitation method, followed by calcination to achieve the desired active phase.

  • Reaction Setup: A batch reactor is charged with cyclopentanone, pentanal (valeraldehyde), and the prepared catalyst. Cyclopentanone can also serve as the solvent.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 130 °C) under atmospheric pressure and stirred for a specified duration.

  • Product Isolation and Analysis: After the reaction, the catalyst is separated by filtration. The liquid product mixture is then analyzed, typically by gas chromatography (GC), to determine the conversion of reactants and the yield of this compound.

Logical Workflow of the Synthesis and Catalyst Screening

The process of synthesizing this compound and screening for an optimal catalyst follows a logical progression from reactant selection to final product analysis.

G cluster_reactants Reactants cluster_catalysis Catalytic Process cluster_workup Workup & Analysis Cyclopentanone Cyclopentanone Reaction Aldol Condensation (130 °C, atmospheric pressure) Cyclopentanone->Reaction Pentanal Pentanal (Valeraldehyde) Pentanal->Reaction Catalyst Catalyst (e.g., FeO-MgO) Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Analysis Product Analysis (GC) Filtration->Analysis Product This compound Analysis->Product

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway of Aldol Condensation

The acid-base catalyzed aldol condensation proceeds through a series of well-defined steps, initiated by the activation of the ketone by a basic site and the aldehyde by an acidic site on the catalyst surface.

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates Base Basic Site Cyclopentanone Cyclopentanone Base->Cyclopentanone Deprotonation Acid Acidic Site Pentanal Pentanal Acid->Pentanal Activation Enolate Enolate Formation Cyclopentanone->Enolate Aldol Aldol Adduct Pentanal->Aldol Enolate->Pentanal Nucleophilic Attack Product This compound Aldol->Product Dehydration

References

A Comparative Analysis of Synthetic Routes to 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Pentylidenecyclopentan-1-one, a valuable building block in the synthesis of various organic molecules, can be prepared through several distinct methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.

The primary methods for the synthesis of this compound include the Aldol Condensation, the Wittig Reaction, the Horner-Wadsworth-Emmons Reaction, and a Palladium-Catalyzed Cross-Coupling Reaction. Each approach presents a unique set of advantages and disadvantages concerning yield, reaction conditions, and substrate scope.

Comparative Data of Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Aldol Condensation Cyclopentanone, ValeraldehydeHydrotalciteNone8011 h90 (selectivity), 93 (conversion)[1][2]
Cyclopentanone, ValeraldehydeFeO–MgOCyclopentanone130Not Specified66[3][4]
Wittig Reaction Cyclopentanone, Pentyltriphenylphosphonium YlideStrong Base (e.g., n-BuLi)Ethereal (e.g., THF)Room Temp.Not SpecifiedData Not Available
Horner-Wadsworth-Emmons Cyclopentanone, Diethyl pentylphosphonateBase (e.g., NaH)Aprotic (e.g., THF)Room Temp.Not SpecifiedData Not Available
Palladium-Catalyzed Cross-Coupling 1-(1-Alkynyl)cyclobutanol, Vinyl HalidePd(OAc)₂, PPh₃, Diisopropylethylamine, n-Bu₄NClDMFNot SpecifiedNot SpecifiedGood[5][6]

Experimental Protocols

Aldol Condensation using Hydrotalcite Catalyst

This method offers high selectivity and conversion under relatively mild conditions.[1][2]

Procedure:

  • A hydrotalcite precursor with a Mg/Al ratio of 3:1 is calcined at 773 K to obtain the active catalyst.

  • In a reaction vessel, cyclopentanone and valeraldehyde are mixed in a molar ratio of 5:1.

  • The hydrotalcite catalyst is added to the mixture.

  • The reaction is stirred at 80°C for 11 hours.

  • Upon completion, the catalyst is filtered off, and the product is purified by distillation.

Aldol Condensation using FeO–MgO Catalyst

This heterogeneous catalytic system provides a good yield of the desired product.[3][4]

Procedure:

  • The FeO–MgO catalyst is prepared by the deposition precipitation method.

  • In a batch reactor under an argon atmosphere, valeraldehyde and an excess of cyclopentanone (which also serves as the solvent) are combined.

  • The FeO–MgO catalyst is added to the mixture.

  • The reactor is heated to 130°C and the reaction is carried out with stirring.

  • After the reaction, the catalyst is separated by filtration, and the excess cyclopentanone is removed under reduced pressure. The product is then purified by distillation.

Wittig Reaction

General Procedure:

  • Pentyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with 1-bromopentane.

  • In an anhydrous ethereal solvent such as THF, the phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form the corresponding ylide.

  • Cyclopentanone is then added dropwise to the ylide solution at room temperature.

  • The reaction mixture is stirred until completion, monitored by thin-layer chromatography.

  • The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is removed, and the final product is purified by chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, often provides better yields and easier purification. As with the Wittig reaction, specific data for this target molecule is limited, but a general procedure can be described.

General Procedure:

  • Diethyl pentylphosphonate is synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite and 1-bromopentane.

  • In an aprotic solvent like THF, the phosphonate is deprotonated with a base such as sodium hydride to form the phosphonate carbanion.

  • Cyclopentanone is added to the carbanion solution.

  • The reaction is stirred at room temperature until completion.

  • The reaction is worked up with an aqueous solution, and the product is extracted. The water-soluble phosphate byproduct is easily removed, and the product is purified by distillation or chromatography.

Palladium-Catalyzed Cross-Coupling

This modern approach allows for the stereoselective synthesis of 2-alkylidenecyclopentanones from readily available starting materials.[5][6]

General Procedure:

  • To a solution of 1-(1-alkynyl)cyclobutanol and a vinyl halide (2 equivalents) in DMF, add Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), diisopropylethylamine (2 equivalents), and n-Bu₄NCl.

  • The reaction mixture is stirred under an inert atmosphere.

  • The reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired this compound.

Signaling Pathways and Experimental Workflows

To visually represent the synthetic strategies, the following diagrams have been generated using the DOT language.

Aldol_Condensation Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Base Valeraldehyde Valeraldehyde Aldol_Adduct Aldol Adduct Valeraldehyde->Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration

Caption: Aldol Condensation Pathway

Wittig_Reaction Phosphonium_Salt Pentyltriphenyl- phosphonium Bromide Ylide Pentyltriphenyl- phosphonium Ylide Phosphonium_Salt->Ylide Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclopentanone Cyclopentanone Cyclopentanone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig Reaction Pathway

HWE_Reaction Phosphonate Diethyl pentylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Intermediate Intermediate Adduct Carbanion->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Product This compound Intermediate->Product Byproduct Diethyl Phosphate Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons Pathway

Pd_Coupling Alkynylcyclobutanol 1-(1-Alkynyl)cyclobutanol Vinylic_Pd Vinylic Palladium Intermediate Alkynylcyclobutanol->Vinylic_Pd Carbopalladation Vinyl_Halide Vinyl Halide Vinyl_Halide->Vinylic_Pd Oxidative Addition to Pd(0) Pd_Complex Pd(0) Complex Palladacycle Palladacycle Vinylic_Pd->Palladacycle Ring Expansion Product This compound Palladacycle->Product Reductive Elimination Product->Pd_Complex Catalyst Regeneration

Caption: Palladium-Catalyzed Cross-Coupling

References

Cross-reactivity studies of antibodies against 2-Pentylidenecyclopentan-1-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Antibody Cross-Reactivity for Cyclopentanone Derivatives

Introduction

The specificity of an antibody is paramount for its use in immunoassays, diagnostics, and therapeutics. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended antigen, can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of antibody cross-reactivity, focusing on derivatives of cyclopentanone. Due to the limited availability of specific cross-reactivity data for antibodies against 2-Pentylidenecyclopentan-1-one, this guide utilizes data from studies on structurally analogous compounds, namely isoprostanes and prostaglandins. These molecules, which also feature a five-membered ring, serve as excellent models for understanding the principles of antibody specificity for small molecule haptens.

Isoprostanes are prostaglandin-like compounds generated from the free radical-mediated peroxidation of arachidonic acid and are considered reliable biomarkers of oxidative stress.[1][2][3] The development of specific antibodies for their detection is crucial for research in this area. However, the structural similarity among different isoprostanes and prostaglandins presents a challenge for antibody specificity.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a commercial polyclonal antibody raised against 15-F2t-Isoprostane (also known as 8-iso-PGF2α). The data is derived from a competitive enzyme-linked immunoassay (ELISA), where the ability of related molecules to compete with 15-F2t-Isoprostane for antibody binding is measured. The cross-reactivity is expressed as a percentage relative to the binding of 15-F2t-Isoprostane (100%).

Compound% Cross-Reactivity
15-isoprostane F2t 100.0%
9α,11β-Prostaglandin F2α4.1%
13,14-Dihydro-15-keto-Prostaglandin F2α3.0%
9β,11α-Prostaglandin F2α< 0.01%
Prostaglandin F2α< 0.01%
6-keto-Prostaglandin F1α< 0.01%
Prostaglandin E2< 0.01%
Prostaglandin D2< 0.01%
Arachidonic Acid< 0.01%
Data sourced from a 15-F2t-Isoprostane EIA Kit datasheet.[2]

This data clearly demonstrates the high specificity of the antibody for its target antigen, 15-F2t-Isoprostane, with significantly lower recognition of other related prostaglandin molecules.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using immunoassays. A common and effective method is the competitive enzyme-linked immunosorbent assay (cELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an antibody against a small molecule hapten.

1. Materials and Reagents:

  • Microplate (96-well) coated with an antibody specific for the target antigen (e.g., anti-15-F2t-Isoprostane).

  • Target antigen standard (e.g., 15-F2t-Isoprostane).

  • Potential cross-reacting compounds (analogues, metabolites).

  • Enzyme-conjugated antigen (e.g., 15-F2t-Isoprostane conjugated to Horseradish Peroxidase - HRP).[2]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Buffer (e.g., PBS with 1% BSA).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Preparation of Standards and Competitors:

    • Prepare a serial dilution of the target antigen standard in Assay Buffer to create a standard curve.

    • Prepare serial dilutions of each potential cross-reacting compound in Assay Buffer.

  • Assay Reaction:

    • Add a fixed amount of the enzyme-conjugated antigen to each well, except for the blank.

    • Add the standard dilutions or the competitor compound dilutions to the appropriate wells.

    • Add the sample or buffer (for control) to the wells.

    • The plate is then incubated to allow the free antigen (from the standard or competitor) and the enzyme-conjugated antigen to compete for binding to the coated antibody.[2]

  • Washing:

    • After incubation, wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition and Incubation:

    • Add the Substrate Solution to each well and incubate in the dark at room temperature to allow for color development. The HRP enzyme acts on the substrate to produce a colored product.[2]

  • Stopping the Reaction:

    • Add Stop Solution to each well to stop the enzymatic reaction. The color will change, and the absorbance can be read.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values against the concentration of the target antigen standard to generate a standard curve. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined.

  • Cross-Reactivity Calculation: Determine the IC50 for each of the competitor compounds. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Compound) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.

competitive_ELISA cluster_well Microplate Well cluster_reagents Reagents cluster_binding Competitive Binding cluster_result Result Well Ab Antibody Binding Competition for Antibody Binding Sites Hapten Free Antigen (Target or Competitor) Hapten->Binding EnzymeHapten Enzyme-labeled Antigen EnzymeHapten->Binding Signal Signal Generation (Inverse to Free Antigen) Binding->Signal

Caption: Principle of Competitive ELISA for Small Molecules.

cross_reactivity_workflow start Start: Select Target Antigen and Potential Cross-Reactants prep Prepare Serial Dilutions of Antigen and Competitors start->prep Step 1 elisa Perform Competitive ELISA prep->elisa Step 2 read Read Absorbance (Microplate Reader) elisa->read Step 3 calculate Calculate IC50 Values for Antigen and Competitors read->calculate Step 4 cr_calc Calculate % Cross-Reactivity calculate->cr_calc Step 5 analyze Analyze and Compare Cross-Reactivity Data cr_calc->analyze Step 6 end End: Specificity Profile analyze->end

Caption: Workflow for Assessing Antibody Cross-Reactivity.

References

Benchmarking the antioxidant activity of 2-Pentylidenecyclopentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Benchmarking Guide to Antioxidant Activity

An Evaluation Framework for 2-Pentylidenecyclopentan-1-one and Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidants are crucial molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The benchmarking of novel compounds for their antioxidant potential is a critical step in drug discovery and development. This guide provides a comprehensive framework for evaluating the antioxidant activity of the compound This compound .

Due to limited publicly available data on the antioxidant properties of this compound, this document establishes a comparative methodology. We will utilize well-characterized antioxidant standards—Ascorbic Acid (Vitamin C), Trolox, Quercetin, and Gallic Acid —to demonstrate the application of standard assays and data presentation. This framework can be directly applied to this compound as experimental data becomes available.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The table below summarizes the antioxidant activities of standard reference compounds, providing a benchmark for comparison. Activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.

CompoundMolecular Weight ( g/mol )DPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP Value (mM TE/g)
This compound 152.23Data Not AvailableData Not AvailableData Not Available
Ascorbic Acid176.12~ 25 - 45~ 50 - 100~ 0.8 - 1.0
Trolox250.29~ 40 - 60~ 60 - 1201.0 (by definition)
Quercetin302.24~ 5 - 15~ 2 - 10~ 2.5 - 4.5
Gallic Acid170.12~ 2 - 10~ 3 - 8~ 3.0 - 5.0

Note: The values presented are approximate ranges compiled from various literature sources. Actual values can vary significantly based on specific experimental conditions, including solvent, pH, and reaction time.

Key Antioxidant Signaling Pathway: Nrf2-Keap1

Many antioxidant compounds exert their effects not only by direct radical scavenging but also by upregulating the body's endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a master regulator of this response. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress or certain activators, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination ROS ROS / Electrophiles (e.g., Antioxidant Compound) ROS->Keap1 Inactivation Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample reaction Mix Sample and DPPH Solution prep_dpph->reaction prep_sample->reaction incubate Incubate 30 min in Dark reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end ABTS_Workflow start Start gen_radical Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) start->gen_radical prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample prep_working Dilute ABTS•+ to Absorbance ~0.7 gen_radical->prep_working reaction Mix Sample and ABTS•+ Solution prep_working->reaction prep_sample->reaction incubate Incubate 6 min reaction->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) and warm to 37°C start->prep_frap prep_sample Prepare Dilutions of Test Compound & FeSO4 Std. start->prep_sample reaction Mix Sample/Standard with FRAP Reagent prep_frap->reaction prep_sample->reaction incubate Incubate at 37°C (e.g., 6 min) reaction->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Reducing Power from FeSO4 Standard Curve measure->calculate end End calculate->end

Safety Operating Guide

Prudent Disposal of 2-Pentylidenecyclopentan-1-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for research professionals on the safe handling and disposal of 2-Pentylidenecyclopentan-1-one, emphasizing safety, compliance, and environmental responsibility.

Immediate Safety and Handling Precautions

Given the absence of a specific SDS, it is prudent to handle this compound with the assumption that it may possess hazards similar to related compounds, such as 2-Pentyl-2-cyclopenten-1-one. This related chemical is known to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant method for the disposal of this compound.

Step 1: Waste Identification and Classification

  • Initial Assessment: In the absence of a specific SDS, treat this compound as a hazardous waste.

  • Do Not Mix: Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible waste container. The container should be in good condition and have a secure screw-top cap.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "16424-35-4"

    • An estimate of the quantity of waste.

    • The date the waste was first added to the container.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition or incompatible materials.

Step 3: Consultation and Professional Disposal

  • Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on the chemical. EHS professionals are trained to manage and dispose of unknown or uncharacterized chemical waste in compliance with federal, state, and local regulations.

  • Follow EHS Guidance: Adhere strictly to the disposal procedures provided by your EHS department. They will arrange for the collection and proper disposal of the waste, which typically involves incineration by a licensed hazardous waste management company.

Step 4: Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Cleanup: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Quantitative Data for a Related Compound

While specific data for this compound is not available, the following table summarizes key information for the related compound, 2-Pentyl-2-cyclopenten-1-one, which can serve as a preliminary reference.

PropertyValue
Chemical Name 2-Pentyl-2-cyclopenten-1-one
CAS Number 25564-22-1
Molecular Formula C₁₀H₁₆O
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Disclaimer: This data is for a structurally similar but different chemical and should be used for preliminary hazard assessment only. It is not a substitute for a specific Safety Data Sheet for this compound.

Experimental Protocols

As this document provides procedural guidance for disposal rather than detailing research experiments, there are no experimental protocols to cite. The disposal procedure itself is the protocol.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Step 1: Identify Waste Treat as Hazardous B Step 2: Collect and Store Use Labeled, Compatible Container A->B C Step 3: Consult EHS Provide All Known Information B->C E Spill Occurs B->E D Step 4: Follow EHS Guidance Arrange for Professional Disposal C->D F Implement Spill Management Protocol E->F F->B Collect Spill Debris

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentylidenecyclopentan-1-one
Reactant of Route 2
2-Pentylidenecyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.